(R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine
Description
BenchChem offers high-quality (R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ditert-butyl (2R)-2-(hydroxymethyl)piperazine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O5/c1-14(2,3)21-12(19)16-7-8-17(11(9-16)10-18)13(20)22-15(4,5)6/h11,18H,7-10H2,1-6H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCFQKQBPSGAKK-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)CO)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN([C@H](C1)CO)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine solubility profile
Technical Whitepaper: Solubility Profiling & Handling of (R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine
Executive Summary
This technical guide provides a comprehensive solubility and handling profile for (R)-1,4-Bis(tert-butoxycarbonyl)-2-hydroxymethylpiperazine (CAS: 1159598-21-6).[1] As a critical chiral building block in the synthesis of peptidomimetics and kinase inhibitors, this molecule presents a unique "amphipathic-like" behavior: the lipophilic tert-butyl carbamate (Boc) protecting groups dominate its solubility in organic media, while the primary hydroxyl moiety introduces a polar handle that influences crystallization and chromatography.[1]
This document moves beyond basic MSDS data, offering actionable protocols for dissolution, extraction, and purification based on the molecule's specific solvent interaction parameters.[2]
Physicochemical Characterization
Understanding the structural drivers of solubility is prerequisite to experimental design.[1][2] The molecule features a piperazine core shielded by two hydrophobic Boc groups, rendering the nitrogen centers non-basic and significantly increasing lipophilicity compared to the free amine.[1][2]
| Property | Specification | Mechanistic Implication |
| Chemical Name | (R)-1,4-Bis(tert-butoxycarbonyl)-2-hydroxymethylpiperazine | Stereochemistry defines biological activity of downstream APIs.[1] |
| CAS Number | 1159598-21-6 | Unique identifier for the Di-Boc variant.[2] |
| Molecular Weight | 316.39 g/mol | Moderate MW facilitates easy evaporation of solvents without product loss.[1][2] |
| Physical State | White to Off-White Solid | Crystalline forms are preferred for purity; amorphous forms may retain solvent.[1][2] |
| Predicted LogP | ~1.5 - 2.0 | Lipophilic character dominates; water solubility is negligible.[1][2] |
| H-Bond Donors | 1 (Hydroxyl -OH) | Critical for interaction with polar protic solvents (MeOH, EtOH). |
| H-Bond Acceptors | 5 (Carbamate carbonyls + oxygens) | Facilitates high solubility in aprotic polar solvents (THF, DMSO). |
Solubility Profile & Solvent Compatibility
The solubility of (R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine is dictated by the "Boc-dominance" effect.[1] The two bulky lipophilic groups override the polarity of the single hydroxyl group in aqueous environments but allow for hydrogen bonding in alcohols.[1][2]
Solubility Classification Table
| Solvent Class | Representative Solvents | Solubility Rating | Operational Notes |
| Chlorinated Organics | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Primary Choice. Ideal for extraction and loading onto silica columns. |
| Polar Aprotic | THF, Ethyl Acetate, DMSO, DMF | High (>50 mg/mL) | DMSO/DMF recommended for biological assays; EtOAc for workup. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Good (>20 mg/mL) | Useful for reactions; heating may be required for high concentrations. |
| Ethers | Diethyl Ether, MTBE | Moderate | Solubility decreases as temperature drops; useful for triturating impurities.[2] |
| Hydrocarbons | Hexanes, Heptane, Pentane | Poor / Anti-solvent | Precipitation Agent. Used to crash the product out of DCM or EtOAc solutions. |
| Aqueous | Water, Brine, Acidic/Basic Buffers | Insoluble | The compound partitions almost exclusively into the organic layer during extraction. |
Solubility Decision Logic (DOT Diagram)
The following diagram illustrates the logical flow for solvent selection based on the experimental stage (Reaction, Workup, or Purification).
Figure 1: Solvent selection decision matrix based on process stage.[1]
Experimental Protocols
Protocol A: Standard Dissolution for Stock Solutions
Objective: Prepare a clear 50 mM stock solution for analytical or biological use.[1][2]
-
Weighing: Accurately weigh 15.8 mg of the substance (MW: 316.39).[1][2]
-
Solvent Choice:
-
Addition: Add 1.0 mL of solvent.
-
Agitation: Vortex for 10-15 seconds. The solid should dissolve instantly.[1][2]
Protocol B: Biphasic Extraction & Purification
Context: Recovering the product from an aqueous reaction mixture (e.g., after hydroxymethylation).[2][3][4]
-
Quenching: Quench the reaction mixture with water or brine.
-
Solvent Addition: Add Dichloromethane (DCM) in a 1:1 volume ratio relative to the aqueous phase.[1][2]
-
Separation:
-
Washing: Wash the organic layer once with 10% NaCl (Brine) to remove trapped water and polar impurities.[1][2]
-
Drying: Dry over anhydrous Sodium Sulfate (Na₂SO₄) for 15 minutes. Magnesium Sulfate is also acceptable but can be slightly acidic.[1][2]
-
Concentration: Evaporate solvent under reduced pressure (Rotavap) at 35-40°C.
-
Crystallization (Optional):
Extraction Workflow Diagram (DOT)
Figure 2: Optimized extraction workflow using Dichloromethane (DCM).
Handling & Stability
-
Storage Conditions: Store at 2-8°C in a tightly sealed container. The Boc groups are acid-labile; avoid exposure to acidic fumes (HCl, TFA) in the storage fridge.[2]
-
Hygroscopicity: The hydroxymethyl group imparts mild hygroscopicity.[1][2] Allow the container to reach room temperature before opening to prevent condensation.[1][2]
-
Stability: Stable under standard laboratory conditions. Avoid prolonged heating (>60°C) in protic solvents, which may lead to slow Boc-migration or deprotection.[1][2]
References
-
Synthesis and Purification of Boc-Piperazine Derivatives. ChemicalBook. Retrieved from .[2]
-
Product Specification: (R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine. Smolecule. Retrieved from .[2]
-
Physical Properties of Piperazine Carboxylates. PubChem. CID 143452.[1][2] Retrieved from .[2]
-
Solubility Data for N-Boc Compounds. Sigma-Aldrich Technical Data. Retrieved from .[1][2]
Sources
- 1. Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | C11H21NO3 | CID 2764081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-1-BOC-3-(Hydroxymethyl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 4. (R)-1-N-Boc-2-(hydroxymethyl)piperazine synthesis - chemicalbook [chemicalbook.com]
(R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine spectroscopic data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of (R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine
Introduction: The Structural Elucidation of a Key Chiral Building Block
(R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine is a chiral piperazine derivative of significant interest in medicinal chemistry and drug development. Its rigid, stereodefined scaffold, functionalized with a primary alcohol and protected by two tert-butoxycarbonyl (Boc) groups, makes it a valuable precursor for synthesizing complex, biologically active molecules, including inhibitors for phosphoinositide 3-kinase.[1] The precise structural confirmation and purity assessment of this intermediate are paramount to ensure the integrity and success of subsequent synthetic steps.
This guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize (R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine. As a self-validating system, the convergence of data from these orthogonal techniques provides an unambiguous structural confirmation. We will delve into the causality behind the observed spectral features, offering insights grounded in the principles of chemical structure and reactivity.
Molecular Structure and Spectroscopic Overview
A thorough analysis begins with the molecule's structure, which dictates its spectroscopic signature.
Figure 1: Structure of (R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine.
-
NMR: The structure features 28 protons and 15 carbons in distinct chemical environments. The chiral center at C2 renders the adjacent ring protons (at C3 and the hydroxymethyl CH₂) diastereotopic, leading to more complex splitting patterns than in achiral analogues. The two Boc groups are expected to produce large, sharp signals in both ¹H and ¹³C NMR.
-
IR: Key functional groups for IR detection include the alcohol O-H, sp³ C-H bonds, the two carbamate C=O bonds, and C-N and C-O single bonds.
-
MS: With a molecular formula of C₁₅H₂₈N₂O₅, the expected monoisotopic mass is 316.2002 g/mol . The molecule is expected to show characteristic fragmentation patterns, particularly the facile loss of moieties from the labile Boc protecting groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the connectivity and chemical environment of atoms.
Experimental Protocol: NMR Sample Preparation
A standardized protocol ensures reproducibility and data quality.
-
Sample Preparation: Accurately weigh 5-10 mg of (R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a 5 mm NMR tube. CDCl₃ is often preferred for its ability to dissolve the compound well and its relatively clean spectral window.[1]
-
Standard: The residual solvent peak (e.g., CHCl₃ at 7.26 ppm) typically serves as the internal standard for ¹H NMR, while the solvent carbon signal (e.g., CDCl₃ at 77.16 ppm) is used for ¹³C NMR.[2] Tetramethylsilane (TMS) can also be added as a reference standard (δ = 0.00 ppm).[3][4]
-
Acquisition: Acquire spectra on a 400 MHz or higher field spectrometer. For ¹³C NMR, proton decoupling is used to simplify the spectrum to single lines for each unique carbon.
¹H NMR Spectroscopy: Proton Environments
The ¹H NMR spectrum provides a map of all proton environments within the molecule. The integration of each signal corresponds to the number of protons it represents.[4]
Table 1: Summary of ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Chemical Shift |
| ~4.10 - 3.80 | m | 2H | Piperazine ring protons | Deshielded by adjacent nitrogen atoms and the C2 substituent. Complex due to restricted rotation. |
| ~3.75 - 3.55 | m | 3H | -CH₂OH and C2-H | The hydroxymethyl protons are deshielded by the adjacent oxygen. The C2-H proton is adjacent to nitrogen and the hydroxymethyl group. |
| ~3.20 - 2.80 | m | 4H | Piperazine ring protons | Protons on the piperazine ring, showing complex splitting due to conformational effects. |
| ~2.50 | br s | 1H | -OH | The hydroxyl proton is exchangeable; its chemical shift is highly variable and depends on concentration, temperature, and solvent.[5] |
| 1.48 | s | 9H | Boc (-C(CH₃)₃) | The nine protons are equivalent, resulting in a sharp singlet. Shielded aliphatic environment. |
| 1.46 | s | 9H | Boc (-C(CH₃)₃) | A second distinct singlet for the other Boc group, indicating they may be in slightly different magnetic environments due to slow rotation around the N-C(O) amide bond. |
Expert Interpretation: The complexity in the 2.80-4.10 ppm region is a hallmark of this structure. The chiral center at C2, combined with the steric bulk of the Boc groups, restricts free rotation around the N-C bonds. This conformational locking makes the geminal protons on the piperazine ring methylene groups (C3, C5, C6) diastereotopic, meaning they are chemically non-equivalent and can split each other, resulting in complex multiplets (m) rather than simple triplets or doublets.[6] The two sharp singlets for the Boc groups confirm the presence of both protecting groups.
¹³C NMR Spectroscopy: The Carbon Skeleton
Proton-decoupled ¹³C NMR reveals each unique carbon atom in the molecule as a single peak, providing a direct count of non-equivalent carbons and information about their functional group identity.[7]
Table 2: Summary of ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale for Chemical Shift |
| ~155.5, ~154.8 | C=O (Boc carbamate) | Carbonyl carbons are highly deshielded due to the double bond to electronegative oxygen. Typical range is 170-185 ppm for esters and acids.[8] |
| ~80.2, ~79.8 | -C(CH₃)₃ (Boc quaternary) | Quaternary carbons attached to an electronegative oxygen atom.[2] |
| ~64.5 | -CH₂OH | Aliphatic carbon bonded to a highly electronegative oxygen atom. The typical range for R-CH₂-OH is 50-65 ppm.[8] |
| ~55.0 | C2 (Piperazine) | Chiral carbon, deshielded by two nitrogen atoms and the hydroxymethyl group. |
| ~47.0 - 40.0 | C3, C5, C6 (Piperazine) | Piperazine ring carbons adjacent to nitrogen atoms. The exact shifts can vary due to conformational effects. |
| 28.4 | -C(CH₃)₃ (Boc methyls) | Equivalent methyl carbons in a shielded aliphatic environment. |
Expert Interpretation: The presence of two distinct signals for the carbamate carbonyls and the quaternary Boc carbons reinforces the ¹H NMR observation that the two Boc groups reside in slightly different chemical environments, likely due to hindered rotation. The chemical shifts are all within the expected ranges for their respective functional groups, providing strong evidence for the overall carbon framework.[9]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[10][11]
Experimental Protocol: IR Spectrum Acquisition
-
Sample Preparation: A small amount of the solid sample can be analyzed neat using a diamond attenuated total reflectance (ATR) accessory, or by preparing a potassium bromide (KBr) pellet.
-
Acquisition: The spectrum is recorded using an FTIR spectrometer, typically over the range of 4000 to 400 cm⁻¹. Data is plotted as transmittance (%) versus wavenumber (cm⁻¹).
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group Assignment |
| ~3450 | Strong, Broad | O-H Stretch | Alcohol (-OH) |
| 2975, 2930 | Medium-Strong | C-H Stretch | sp³ Alkanes (Piperazine, Boc, -CH₂-) |
| ~1690 | Very Strong | C=O Stretch | Amide/Carbamate (Boc group) |
| ~1250, ~1160 | Strong | C-O Stretch | Alcohol and Carbamate |
| ~1120 | Strong | C-N Stretch | Piperazine Amine |
Expert Interpretation: The IR spectrum provides a definitive checklist for the key functional groups. The most diagnostic peak is the very strong, sharp carbonyl (C=O) stretch around 1690 cm⁻¹, characteristic of the carbamate in the Boc protecting groups.[12] This is complemented by a broad, strong absorption centered around 3450 cm⁻¹, which is the classic signature of a hydrogen-bonded O-H stretch from the alcohol group.[11][13] The presence of both of these prominent peaks, along with the expected C-H, C-O, and C-N stretches, provides a rapid and trustworthy confirmation of the molecule's core structure.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern.
Experimental Protocol: Mass Spectrum Acquisition
-
Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or through an LC system.
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like this one. It typically produces a protonated molecular ion [M+H]⁺.
-
Analysis: The ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., QTOF, Orbitrap).
Data Interpretation: Molecular Ion and Fragmentation
-
Molecular Ion Peak: The calculated monoisotopic mass of C₁₅H₂₈N₂O₅ is 316.2002. In positive ion ESI-MS, the primary observed ion would be the protonated molecule [M+H]⁺ at m/z 317.2076. Adducts with sodium, [M+Na]⁺ at m/z 339.1895, are also commonly observed.
-
Fragmentation Analysis: The Boc groups are notoriously labile in the mass spectrometer. Their fragmentation provides key diagnostic evidence.[14] Common fragmentation pathways involve neutral losses or the formation of characteristic fragment ions.
Figure 2: Proposed ESI-MS fragmentation pathway.
Expert Interpretation: The most common fragmentation pathway for Boc-protected amines is the loss of isobutylene (C₄H₈, 56 Da) via a McLafferty-type rearrangement, followed by the loss of carbon dioxide (CO₂, 44 Da), resulting in a total loss of 100 Da.[15][16] Therefore, observing strong fragment ions at m/z 261.2 ([M+H - 56]⁺) and the base peak at m/z 217.2 ([M+H - 100]⁺) is highly characteristic. A further loss of the second Boc group would lead to an ion at m/z 117.2. The presence of a peak at m/z 57 corresponding to the tert-butyl cation is also a strong indicator of the Boc groups.[15] The detection of the correct molecular ion and these specific fragment losses provides unequivocal evidence for the assigned structure.
Conclusion
The structural integrity of (R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine is comprehensively validated through the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR confirm the precise connectivity and stereochemical complexity of the carbon-hydrogen framework. IR spectroscopy provides rapid verification of all essential functional groups—the alcohol and the dual carbamates. Finally, high-resolution mass spectrometry confirms the elemental composition and reveals characteristic fragmentation patterns that serve as a definitive fingerprint for the Boc-protected structure. Together, these techniques form a robust, self-validating protocol essential for quality control and for enabling the successful application of this pivotal building block in pharmaceutical research and development.
References
-
PubChem. (R)-1-Boc-3-methylpiperazine. National Center for Biotechnology Information. Available at: [Link]
-
United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]
-
National Institutes of Health (NIH). (2024). New piperazine derivatives helvamides B–C from the marine-derived fungus Penicillium velutinum ZK-14 uncovered by OSMAC (One Strain Many Compounds) strategy. Available at: [Link]
-
MDPI. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]
-
ResearchGate. (2009). A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. Available at: [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]
-
ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. Available at: [Link]
-
ResearchGate. (2016). Selected hydroxymethyl region of the 1H NMR spectrum. Available at: [Link]
-
White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Available at: [Link]
-
University of Calgary. (n.d.). Infrared Spectroscopy Tutorial: Alcohols. Available at: [Link]
-
ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis? Available at: [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]
-
Journal of Chinese Mass Spectrometry Society. (2024). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Available at: [Link]
-
Chemistry LibreTexts. (2020). 13.4: Spectroscopy of Alcohols. Available at: [Link]
-
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]
-
Journal of Global Trends in Pharmaceutical Sciences. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Available at: [Link]
-
CORE. (2005). Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column H/D Exchange HPLC/ESI/MS. Available at: [Link]
-
Spectroscopy Online. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Available at: [Link]
-
ResearchGate. (2015). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Available at: [Link]
-
PubMed. (2012). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Available at: [Link]
-
Oregon State University, Department of Chemistry. (n.d.). 13C NMR Chemical Shift. Available at: [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Available at: [Link]
-
International Journal of Multidisciplinary Research and Development. (2025). Studying the composition of alcohols using IR spectroscopy. Available at: [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted). Available at: [Link]
-
Journal of the American Chemical Society. (2015). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Available at: [Link]
-
MDPI. (2019). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Available at: [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Available at: [Link]
-
Walsh Medical Media. (2014). Synthesis and Characterization of α,α-Dimethyl-4-[1-Hydroxy-4-[4-(Hydroxyldiphenyl- Methyl)-1-Piperidinyl]Butyl] Benzeneacetic Acid Metal Complexes of Biological Interest. Available at: [Link]
-
Revue Roumaine de Chimie. (2017). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Available at: [Link]
-
Chem Help ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Available at: [Link]
-
Princeton University, Macmillan Group. (n.d.). SUPPLEMENTARY INFORMATION. Available at: [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]
Sources
- 1. Buy (R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine | 1159598-21-6 [smolecule.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. acdlabs.com [acdlabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jgtps.com [jgtps.com]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. allsubjectjournal.com [allsubjectjournal.com]
- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. researchgate.net [researchgate.net]
- 15. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]
- 16. files01.core.ac.uk [files01.core.ac.uk]
A Technical Guide to the Strategic Application of (R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine in Drug Discovery
Abstract: This technical guide delineates the role and application of (R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine, a key chiral building block in modern medicinal chemistry. It is crucial to establish from the outset that this compound is not an active pharmaceutical ingredient (API) and therefore does not possess a pharmacological mechanism of action in itself.[1] Instead, its value lies in its versatile and stereochemically defined structure, which serves as a sophisticated starting point for the synthesis of potent and selective therapeutic agents.[1][2][3] The piperazine scaffold is a privileged structure in drug design, and this particular synthon provides chemists with precise control over molecular architecture.[4][5] This guide will explore the synthetic utility of this building block and, as a primary case study, detail the mechanism of action of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of antidiabetic drugs whose synthesis critically benefits from chiral piperazine intermediates.
Part 1: Core Synthetic Strategy & Physicochemical Rationale
The utility of (R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine stems from its unique combination of structural features, which allow for a logical and controlled series of chemical transformations.
-
Chiral Center: The (R)-configuration at the C2 position is fundamental. In drug-receptor interactions, stereochemistry is paramount for achieving high affinity and selectivity. This pre-defined stereocenter obviates the need for challenging chiral resolutions or asymmetric syntheses at later stages.
-
Orthogonal Protection: The two nitrogen atoms of the piperazine ring are protected by tert-butoxycarbonyl (Boc) groups. These groups are stable under a wide range of reaction conditions but can be removed selectively under acidic conditions. Critically, the N1 and N4 positions are electronically distinct, allowing for regioselective manipulation, such as the selective removal of the N1-Boc group.[6]
-
Primary Hydroxyl Group: The hydroxymethyl substituent serves as a versatile handle for synthetic elaboration. It can be readily oxidized to an aldehyde or carboxylic acid, converted to a leaving group for nucleophilic substitution, or engaged in ether or ester linkages to append other molecular fragments.
This combination of features enables a modular approach to drug design, where different functionalities can be systematically introduced at specific positions to optimize pharmacological properties.
General Synthetic Workflow
The strategic application of this building block typically follows a multi-step sequence to construct the final API. The workflow below illustrates a conceptual pathway for elaborating the core scaffold.
Caption: Conceptual workflow for the elaboration of the chiral piperazine scaffold.
Part 2: Case Study: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
A prominent application of chiral piperazine synthons is in the development of DPP-4 inhibitors, such as Trelagliptin, for the treatment of type 2 diabetes mellitus (T2DM).[7]
Therapeutic Target: The DPP-4 Enzyme
Dipeptidyl Peptidase-4 is a serine protease that plays a critical role in glucose homeostasis. Its primary function is the rapid inactivation of the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[8][9] These hormones are released from the gut in response to food intake and are responsible for potentiating glucose-dependent insulin secretion from pancreatic β-cells.
Mechanism of Action: Enhancing Incretin Signaling
The mechanism of DPP-4 inhibitors is indirect but highly effective. By inhibiting the enzymatic activity of DPP-4, these drugs prevent the degradation of GLP-1 and GIP.[10][11] This leads to an increase in the circulating concentrations and prolongs the biological activity of these active incretins.[9]
The downstream consequences are twofold and glucose-dependent, which is a key safety feature:
-
Increased Insulin Secretion: Elevated GLP-1 and GIP levels stimulate the pancreas to release more insulin in response to high blood glucose.[7][10][12]
-
Suppressed Glucagon Release: GLP-1 also acts on pancreatic α-cells to suppress the release of glucagon, a hormone that raises blood glucose by promoting hepatic glucose production.[7][12]
This dual action improves glycemic control, lowers HbA1c levels, and carries a low risk of hypoglycemia because the effects are contingent on blood glucose levels.[13]
Caption: Mechanism of Action of DPP-4 Inhibitors.
Quantitative Pharmacology of Trelagliptin
The precise structure derived from the chiral piperazine building block allows for potent and selective inhibition. The slow dissociation of the inhibitor from the enzyme's active site is a key feature contributing to its sustained, once-weekly dosing profile.[7][12]
| Parameter | Value | Significance |
| DPP-4 Inhibition | Potent, competitive | Effectively blocks the target enzyme.[14] |
| Dissociation t½ | ~30 minutes | Slow-binding kinetics contribute to sustained target engagement.[12][14] |
| Selectivity | >10,000-fold vs DPP-8/DPP-9 | High selectivity minimizes potential off-target side effects.[14] |
| Dosing Regimen | Once-weekly | The sustained pharmacodynamic effect allows for improved patient adherence.[7][12] |
Part 3: Field-Proven Experimental Protocols
The trustworthiness of a synthetic building block is validated by its successful application in robust synthetic and analytical procedures.
Protocol 1: Representative Synthesis of a Functionalized Piperazine Intermediate
This protocol is a representative example of an N-alkylation reaction following selective deprotection, a common step in the synthesis of DPP-4 inhibitors.[15]
Objective: To couple a deprotected chiral piperazine with an activated heterocyclic compound.
Materials:
-
(R)-1-Boc-3-(hydroxymethyl)piperazine (derived from the title compound)
-
2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Nitrogen (N₂) atmosphere
Procedure:
-
To a dry, round-bottom flask under a nitrogen atmosphere, add the pyrimidinone intermediate (1.0 eq), (R)-1-Boc-3-(hydroxymethyl)piperazine (1.2 eq), and anhydrous K₂CO₃ (3.0 eq).
-
Add anhydrous DMF to the flask to achieve a concentration of approximately 0.1 M.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 8-12 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude material by column chromatography on silica gel to afford the desired coupled product.
Causality: The use of a non-nucleophilic base (K₂CO₃) and a polar aprotic solvent (DMF) facilitates the SₙAr reaction between the secondary amine of the piperazine and the electron-deficient pyrimidinone ring. Heating is required to overcome the activation energy of the reaction.
Protocol 2: In Vitro Fluorometric DPP-4 Inhibition Assay
This self-validating protocol provides a direct method to quantify the inhibitory potency of a synthesized compound, confirming its mechanism of action.[16][17]
Objective: To determine the IC₅₀ value of a test compound against human recombinant DPP-4.
Materials:
-
96-well black, flat-bottom microplate
-
Human recombinant DPP-4 enzyme
-
DPP-4 Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
DPP-4 Substrate: H-Gly-Pro-AMC (Aminomethylcoumarin)
-
Test compound (dissolved in DMSO, serially diluted)
-
Sitagliptin (as a positive control inhibitor)
-
Fluorescence plate reader (Excitation: 350-360 nm, Emission: 450-465 nm)
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Dilute the DPP-4 enzyme and the H-Gly-Pro-AMC substrate to their final working concentrations in cold Assay Buffer.
-
Plate Setup:
-
100% Activity Wells (Control): Add 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of Assay Buffer (or DMSO vehicle).
-
Background Wells: Add 40 µL of Assay Buffer and 10 µL of Assay Buffer (or DMSO vehicle). Do not add enzyme.
-
Inhibitor Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the test compound at various concentrations (in triplicate).
-
-
Pre-incubation: Gently tap the plate to mix and pre-incubate for 10-15 minutes at 37 °C. This allows the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 50 µL of the diluted H-Gly-Pro-AMC substrate solution to all wells to initiate the enzymatic reaction. The final volume should be 100 µL.
-
Kinetic Measurement: Immediately place the plate in the fluorescence reader pre-set to 37 °C. Read the fluorescence intensity every minute for 30 minutes.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Determine the reaction rate (V₀) for each well by calculating the slope of the linear portion of the fluorescence vs. time plot.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion
(R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine is a quintessential example of a modern synthetic building block, valued not for its own biological activity, but for the potential it unlocks. Its precisely defined stereochemistry and orthogonal protecting groups provide medicinal chemists with a reliable and efficient tool to construct complex molecular architectures. The successful development of highly potent and selective DPP-4 inhibitors for diabetes management stands as a testament to the strategic importance of such chiral synthons. By enabling the synthesis of molecules that can exquisitely interact with their biological targets, this compound serves as a foundational element in the discovery of next-generation therapeutics, with further applications in areas like oncology and infectious diseases.[1]
References
-
Brito, A. F., et al. (2018). A New Piperazine Derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one With Antioxidant and Central Activity. Naunyn-Schmiedeberg's Archives of Pharmacology, 391(3), 255-269. Available from: [Link]
-
Taha, M., et al. (2020). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. Molecules, 25(21), 5233. Available from: [Link]
-
Boccalini, M., & Rencurosi, A. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(44), 15873-15891. Available from: [Link]
- Google Patents. (2021). CN114349711B - Synthesis method of (R)-1-Boc-3-hydroxymethyl piperazine.
-
Holst, J. J., & Deacon, C. F. (2018). DPP-4 Inhibition and the Path to Clinical Proof. Frontiers in Endocrinology, 9, 347. Available from: [Link]
- Google Patents. (2016). CN105541793A - Synthetic method of trelagliptin, trelagliptin synthesized through method and trelagliptin synthesis intermediate.
-
Journal of the Association of Physicians of India. (2025). Introducing a Novel Once-weekly Dipeptidyl Peptidase 4 Inhibitor: Trelagliptin in India. Available from: [Link]
-
Vyas, A. J., et al. (2025). Trelagliptin: Chemical properties and synthesis to clinical efficacy and safety. Journal of Medicinal and Nanomaterials Chemistry. Available from: [Link]
-
ResearchGate. (2025). A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. Available from: [Link]
-
Wikipedia. Trelagliptin. Available from: [Link]
-
Royal Society of Chemistry. (2018). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 5(11), 1766-1770. Available from: [Link]
-
ACS Publications. (2017). Synthesis of Trelagliptin Succinate. Organic Process Research & Development, 21(4), 634-638. Available from: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Trelagliptin Succinate?. Available from: [Link]
-
PubMed. (2015). Design, synthesis, biological screening, and molecular docking studies of piperazine-derived constrained inhibitors of DPP-IV for the treatment of type 2 diabetes. Chemical Biology & Drug Design, 85(1), 85-97. Available from: [Link]
- Google Patents. (2020). CN108129404B - Synthesis method of chiral piperazinone derivative.
-
OAText. (2014). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. Journal of Chemical and Pharmaceutical Sciences. Available from: [Link]
-
Royal Society of Chemistry. (2018). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. Available from: [Link]
-
Grimshaw, C. E., et al. (2016). Trelagliptin (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism. PLoS One, 11(6), e0157509. Available from: [Link]
-
ResearchGate. (2014). Design, Synthesis, Biological Screening and Molecular Docking Studies of Piperazine-Derived Constrained Inhibitors of DPP-IV for the Treatment of Type 2 Diabetes. Available from: [Link]
-
PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(23), 7856. Available from: [Link]
-
PubMed Central. (2021). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 26(11), 3247. Available from: [Link]
-
Semantic Scholar. (2013). Design, Synthesis and Biological Evaluation of Novel Piperazine Derivatives as CCR5 Antagonists. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of piperazines. Available from: [Link]
Sources
- 1. Buy (R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine | 1159598-21-6 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 4. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine - Google Patents [patents.google.com]
- 7. Trelagliptin - Wikipedia [en.wikipedia.org]
- 8. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jmnc.samipubco.com [jmnc.samipubco.com]
- 11. What is the mechanism of Trelagliptin Succinate? [synapse.patsnap.com]
- 12. Introducing a Novel Once-weekly Dipeptidyl Peptidase 4 Inhibitor: Trelagliptin in India [japi.org]
- 13. oatext.com [oatext.com]
- 14. Trelagliptin (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.cn [sigmaaldrich.cn]
- 17. content.abcam.com [content.abcam.com]
(R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine safety and handling
[1][3][4]
Emergency Response & Waste
-
Spills: Solid spills can be swept; however, if solubilized in DCM, treat as halogenated organic waste.[1][2][4]
-
Skin Contact: Wash immediately with soap and water.[1][2][4] The lipophilic nature allows rapid dermal absorption of the solvent-solute mixture.[1][3][4]
-
Fire: Combustible solid.[1][2][4][5] In case of fire, toxic nitrogen oxides (NOx) will be generated.[1][4] Use CO₂, dry chemical, or foam.[1][2][4][6]
References
Sources
- 1. 173774-48-6 | (R)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid - AiFChem [aifchem.com]
- 2. Buy (R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine | 1159598-21-6 [smolecule.com]
- 3. 205434-75-9|1-Boc-(2-Hydroxymethyl)piperazine|BLD Pharm [bldpharm.com]
- 4. 4-[(Tert-butoxy)carbonyl]piperazine-2-carboxylic acid | C10H18N2O4 | CID 5175855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,4-Bis(2-hydroxyethyl)piperazine 99 122-96-3 [sigmaaldrich.com]
- 6. broadpharm.com [broadpharm.com]
Safeguarding the Cornerstone of Synthesis: A Technical Guide to the Storage and Stability of Boc-Protected Compounds
For researchers, scientists, and professionals in drug development, the tert-butyloxycarbonyl (Boc) protecting group is an indispensable tool. Its broad utility in masking the reactivity of primary and secondary amines is foundational to modern organic synthesis, particularly in peptide synthesis and the construction of complex pharmaceutical intermediates. The Boc group's popularity stems from its general stability to a wide range of reagents and conditions, coupled with its facile and often selective removal. However, a nuanced understanding of its stability profile and the implementation of appropriate storage protocols are critical to ensure the integrity of valuable synthetic intermediates and, ultimately, the success of a synthetic campaign. This guide provides an in-depth exploration of the factors governing the stability of Boc-protected compounds and offers field-proven strategies for their effective storage and handling.
The Chemical Foundation of Boc Group Stability and Lability
The tert-butyloxycarbonyl group is a carbamate that exhibits a delicate balance between stability and controlled cleavage. Its stability is largely attributed to the steric hindrance provided by the bulky tert-butyl group, which shields the carbamate carbonyl from nucleophilic attack. Consequently, Boc-protected amines are resilient to a wide array of basic and nucleophilic conditions, as well as many reducing and oxidizing agents, making them compatible with a diverse range of synthetic transformations.[1][2]
However, the electronic nature of the Boc group also renders it susceptible to cleavage under specific conditions, most notably in the presence of acid. This lability is the cornerstone of its utility as a protecting group, allowing for its strategic removal when the protected amine is needed for a subsequent reaction.
Degradation Pathways: A Mechanistic Understanding
A thorough understanding of the degradation pathways of Boc-protected compounds is paramount for predicting and mitigating instability. The two primary mechanisms of degradation are acid-catalyzed cleavage and thermal decomposition.
Acid-Catalyzed Cleavage
This is the most common and intentionally utilized pathway for Boc group removal. The mechanism proceeds through a series of well-defined steps:
-
Protonation: The carbamate carbonyl oxygen is protonated by an acid (Brønsted or Lewis), enhancing the electrophilicity of the carbonyl carbon.[3][4]
-
Formation of the Tert-Butyl Cation: The protonated intermediate undergoes fragmentation, leading to the formation of a stable tertiary carbocation (the tert-butyl cation) and a transient carbamic acid.[3][5]
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes to the free amine and carbon dioxide.[5]
This process is highly efficient and is the basis for the widespread use of reagents like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) for Boc deprotection.[6][7] However, the generation of the reactive tert-butyl cation can lead to undesirable side reactions, such as the alkylation of nucleophilic residues within the molecule (e.g., tryptophan or methionine side chains).[8] To circumvent this, "scavengers" like triisopropylsilane (TIS) or thioanisole are often added to the deprotection cocktail to trap the tert-butyl cation.
Thermal Decomposition
Boc-protected compounds can also undergo deprotection upon heating, without the need for an acid catalyst.[5] This thermal lability is particularly relevant for compounds subjected to high temperatures during purification (e.g., distillation) or in certain reaction conditions. The mechanism is believed to proceed through a concerted elimination pathway, yielding the free amine, isobutylene, and carbon dioxide. The temperature required for thermal deprotection can vary depending on the structure of the protected amine and the solvent.[9]
Best Practices for the Storage of Boc-Protected Compounds
The longevity and purity of Boc-protected compounds are directly influenced by their storage conditions. Adherence to the following best practices is essential to minimize degradation and ensure their suitability for use in sensitive applications.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to 8°C | Reduces the rate of potential degradation pathways, including slow acid-catalyzed cleavage from trace acidic impurities and thermal decomposition. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to atmospheric moisture and oxygen, which can contribute to hydrolytic and oxidative degradation, respectively. |
| Light | Amber or opaque containers | Protects from photolytic degradation, especially for compounds with chromophores that absorb UV or visible light. |
| Moisture | Tightly sealed containers with desiccant | Prevents hydrolysis of the Boc group, which can be accelerated by the presence of water, particularly under slightly acidic or basic conditions. |
Experimental Protocols for Stability Assessment
A robust assessment of the stability of a Boc-protected compound is crucial, particularly in the context of drug development and manufacturing. This typically involves a combination of long-term stability studies and forced degradation studies.
Forced Degradation (Stress Testing)
Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and elucidate degradation pathways.[10] This information is vital for the development of stability-indicating analytical methods.
A General Protocol for Forced Degradation of a Boc-Protected Compound:
-
Sample Preparation: Prepare solutions of the Boc-protected compound (typically at 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the sample with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature and at an elevated temperature.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose a solid sample and a solution of the sample to elevated temperatures (e.g., 80°C).
-
Photolytic Degradation: Expose a solid sample and a solution of the sample to light conditions as specified in ICH Q1B guidelines (a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of UVA light).[3][11]
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Quenching: Neutralize the acidic and basic samples at each time point to halt the degradation process.
-
Analysis: Analyze all samples, including a control sample stored under normal conditions, using a stability-indicating analytical method, typically HPLC with UV and/or mass spectrometric detection (LC-MS).
Stability-Indicating Analytical Methods
A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) or synthetic intermediate due to degradation.[10] It must also be able to separate and quantify any significant degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose. When coupled with a mass spectrometer (LC-MS), it becomes a powerful tool for the identification of unknown degradation products.
Key Considerations for Developing a Stability-Indicating HPLC Method:
-
Column Selection: A reversed-phase C18 column is often a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve good separation of the parent compound and its degradation products.
-
Detection: UV detection at a wavelength where the parent compound and expected degradation products have significant absorbance. Mass spectrometric detection is invaluable for peak identification and purity assessment.
-
Validation: The method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[12]
Conclusion
The Boc protecting group is a robust and versatile tool in the arsenal of the synthetic chemist. However, its stability is not absolute. A comprehensive understanding of its degradation pathways, coupled with the implementation of appropriate storage and handling procedures, is essential to maintain the integrity of Boc-protected compounds. By employing systematic stability assessment strategies, including forced degradation studies and the development of validated stability-indicating analytical methods, researchers and drug development professionals can ensure the quality and reliability of these critical synthetic intermediates, thereby safeguarding the successful outcome of their scientific endeavors.
References
-
AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Catalysts, 12(11), 1480. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 19). Thermal Methods. Retrieved from [Link]
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24451-24458. Retrieved from [Link]
-
Master Organic Chemistry. (2017, March 21). Amine Protection and Deprotection. Retrieved from [Link]
-
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Chemical Society Reviews, 42(19), 7946-7962. Retrieved from [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 21). BOC Deprotection. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
Pielak, G. J. (2016). Using NMR-detected hydrogen-deuterium exchange to quantify protein stability in cosolutes, under crowded conditions in vitro and in cells. Methods in Cell Biology, 131, 337-349. Retrieved from [Link]
-
ResearchGate. (n.d.). General protocol for forced degradation studies (stress testing) of drug substances and drug products. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Atlas-Mts. (2021, December 13). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Retrieved from [Link]
-
Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. Retrieved from [Link]
-
PubMed. (2024, April 30). A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC. Retrieved from [Link]
-
SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]
-
ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]
-
ResearchGate. (n.d.). How to compare stability of a protein and its mutant with NMR spectroscopy?. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. database.ich.org [database.ich.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scispace.com [scispace.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection [mdpi.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 11. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 12. A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Strategic Development of Anti-Tuberculosis Agents from Hydroxymethylpiperazine Scaffolds
Executive Summary & Scientific Rationale
The emergence of Multi-Drug Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the development of novel chemotypes with unique mechanisms of action. Piperazine rings are "privileged structures" in medicinal chemistry, serving as the core scaffold for approved drugs like Delamanid and clinical candidates like SQ109.
This guide details the utilization of 2-(hydroxymethyl)piperazine (also known as (piperazin-2-yl)methanol) as a versatile chiral building block. Unlike simple piperazine, the hydroxymethyl handle at the C2 position allows for the attachment of lipophilic "warheads" or solubility-enhancing groups, critical for penetrating the mycolic acid-rich cell wall of Mtb.
Key Mechanism Targeted: Inhibition of DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase), a vulnerable target involved in arabinogalactan synthesis.
Chemical Development: Functionalization of the Hydroxymethyl Scaffold
The primary challenge in working with 2-(hydroxymethyl)piperazine is the orthogonal protection of the two nitrogen atoms to selectively functionalize the hydroxyl group.
Protocol A: Scaffold Functionalization Strategy
Objective: To convert the C2-hydroxymethyl group into a reactive electrophile (halide/tosylate) or nucleophile (amine) for coupling with benzothiazinone or nitrofuranyl pharmacophores.
Reagents:
-
Starting Material: (S)-2-(Hydroxymethyl)piperazine (Enantiopure preferred for SAR studies).
-
Protecting Groups: Di-tert-butyl dicarbonate (Boc2O), Benzyl chloroformate (Cbz-Cl).
Workflow:
-
N-Protection:
-
Step: React 2-(hydroxymethyl)piperazine with Boc2O (0.9 eq) in DCM at 0°C.
-
Insight: The N1 position is less sterically hindered and more nucleophilic than N4. However, to ensure complete control, a sequential protection strategy (N1-Cbz, N4-Boc) is often required if the final drug requires a free secondary amine.
-
-
Activation of -OH:
-
Step: Treat the N-protected intermediate with Methanesulfonyl chloride (MsCl) and TEA in DCM to generate the mesylate.
-
Alternative: For ether linkages, use NaH/DMF and an aryl halide (SNAr).
-
-
Coupling (The "Warhead" Attachment):
-
Context: Many potent anti-TB agents (e.g., PBTZ169 analogs) link a benzothiazinone core to the piperazine.
-
Reaction: Nucleophilic displacement of the mesylate by a mercapto-benzothiazinone or direct reductive amination if the -OH was oxidized to an aldehyde.
-
Data Visualization: Synthesis & Screening Pipeline
Caption: Figure 1. Synthetic workflow transforming the hydroxymethylpiperazine core into a library of potential anti-tubercular agents.
Biological Profiling: Microplate Alamar Blue Assay (MABA)[1][2][3][4]
The MABA is the industry standard for high-throughput screening of anti-TB compounds. It relies on the reduction of resazurin (blue, non-fluorescent) to resorufin (pink, fluorescent) by metabolically active bacteria.
Protocol B: MABA for M. tuberculosis H37Rv
Biosafety Warning: M. tuberculosis H37Rv must be handled in a BSL-3 containment facility.
Materials:
-
Strain: M. tuberculosis H37Rv (ATCC 27294).
-
Media: Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80.
-
Reagent: Alamar Blue (Resazurin) solution.
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Culture H37Rv to mid-log phase (OD600 ~ 0.6–0.8).
-
Dilute to approx.
CFU/mL in 7H9 media.
-
-
Plate Layout (96-well):
-
Inoculation:
-
Add 100 µL of bacterial suspension to all test and growth control wells.
-
Final Volume: 200 µL.
-
-
Incubation:
-
Seal with Parafilm.[5] Incubate at 37°C for 7 days .
-
-
Development:
-
Add 20 µL of Alamar Blue solution and 12 µL of 10% Tween 80 to one growth control well.
-
If the control turns pink (indicating growth) within 24 hours, add dye to all wells.
-
Incubate for an additional 24 hours.
-
-
Readout:
-
Visual: Blue = No Growth (Inhibition); Pink = Growth.
-
Fluorometric: Ex 530 nm / Em 590 nm.[3]
-
Data Interpretation: The MIC is defined as the lowest concentration preventing the color change from blue to pink (preventing >90% fluorescence relative to controls).
Mechanism of Action: DprE1 Inhibition Pathway
Many piperazine-containing anti-TB agents (e.g., PBTZ169) act by inhibiting DprE1.[6] This enzyme is essential for the formation of Decaprenyl-P-arabinose (DPA), the sole donor of arabinose for the mycobacterial cell wall.
Visualization: The DprE1 Target Pathway
Caption: Figure 2. Mechanism of Action. The piperazine derivative blocks DprE1, halting the conversion of DPR to DPA, leading to cell wall failure.
Safety & Selectivity: Cytotoxicity Screening
To ensure the observed anti-TB activity is due to specific bacterial inhibition and not general protoplasmic poisoning, a Selectivity Index (SI) must be established.
Protocol C: MTT Assay on Vero Cells
Cell Line: Vero (African Green Monkey Kidney) - a standard surrogate for mammalian toxicity.[2][7]
-
Seeding:
-
Seed Vero cells at
cells/well in 96-well plates using DMEM + 10% FBS. -
Incubate 24h at 37°C, 5% CO2 to allow attachment.
-
-
Treatment:
-
MTT Addition:
-
Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate 4 hours. Mitochondrial succinate dehydrogenase in viable cells reduces MTT to purple formazan crystals.
-
-
Solubilization:
-
Remove supernatant carefully.
-
Add 100 µL DMSO to dissolve crystals.
-
-
Measurement:
-
Read Absorbance at 570 nm.[8]
-
-
Calculation:
- (Cytotoxic Concentration 50%) is calculated by non-linear regression.
-
Selectivity Index (SI) =
. -
Target: An SI > 10 is generally considered a promising hit; SI > 50 is excellent.
Summary of Key Performance Indicators (KPIs)
| Parameter | Assay | Acceptable Threshold | Ideal Target |
| Potency | MABA (H37Rv) | MIC < 5 µg/mL | MIC < 1 µg/mL |
| Toxicity | MTT (Vero) | ||
| Selectivity | SI Ratio | > 10 | > 50 |
| Solubility | Kinetic Solubility | > 20 µM | > 100 µM |
References
-
MABA Protocol Validation: Collins, L., & Franzblau, S. G. (1997). Microplate alamar blue assay versus BACTEC 460 system for high-throughput screening of compounds against Mycobacterium tuberculosis and Mycobacterium avium. Antimicrobial Agents and Chemotherapy, 41(5), 1004–1009.
-
Piperazine-Benzothiazinone Hybrids: Makarov, V., et al. (2009). Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis. Science, 324(5928), 801-804.
-
DprE1 as a Target: Batt, S. M., et al. (2012). Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors. Proceedings of the National Academy of Sciences, 109(28), 11354-11359.
-
Cytotoxicity Protocols: Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.
-
Piperazine Scaffold Review: Das, J., et al. (2023). Design, synthesis and antitubercular activity of novel N-(amino)piperazinyl benzothiazinone derivatives. European Journal of Medicinal Chemistry.
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. bio-protocol.org [bio-protocol.org]
- 4. dojindo.com [dojindo.com]
- 5. brieflands.com [brieflands.com]
- 6. In vitro and in vivo antimicrobial activities of a novel piperazine-containing benzothiazinones candidate TZY-5-84 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. ijcmas.com [ijcmas.com]
Advanced Protocol: Coupling Strategies for (R)-1,4-Di-Boc-2-(hydroxymethyl)piperazine
This Application Note is designed for medicinal chemists and process development scientists. It details the specific handling, coupling protocols, and critical quality attributes for (R)-1,4-Di-Boc-2-(hydroxymethyl)piperazine , a privileged chiral scaffold in drug discovery.[1][2]
Executive Summary & Molecule Profile
(R)-1,4-Di-Boc-2-(hydroxymethyl)piperazine is a high-value chiral building block used to introduce the piperazine core into kinase inhibitors, GPCR ligands, and peptidomimetics.[1][2] Its structural utility lies in the C2-hydroxymethyl handle , which allows for directed coupling without disrupting the piperazine ring's steric environment.[1]
The presence of two tert-butoxycarbonyl (Boc) groups at N1 and N4 renders the amine functionalities inert to nucleophiles and bases, directing all chemoselectivity to the primary alcohol.[1] This guide focuses on three primary coupling vectors: Mitsunobu etherification , Sulfonyl activation (Mesylation) , and Oxidative functionalization .
Key Structural Features[1][2][3][4][5][6][7]
-
Stereochemistry: (R)-configuration at C2. Reactions at the exocyclic primary alcohol generally proceed with complete retention of stereochemistry .[1]
-
Protection: Orthogonal protection is not present; both nitrogens are Boc-protected.[1][2] Deprotection is global (acidic).[1]
-
Solubility: Highly soluble in DCM, THF, and EtOAc; insoluble in water.
Decision Matrix: Selecting the Coupling Strategy
Before beginning, select the appropriate workflow based on your target moiety.
Figure 1: Strategic decision tree for functionalizing the C2-hydroxymethyl handle.[1][2]
Core Protocol A: Mitsunobu Coupling
Application: Synthesis of aryl ethers or esters directly from the alcohol.[1] Mechanism: Activation of the alcohol by PPh₃/DIAD followed by Sɴ2 displacement by a pronucleophile (phenol/acid).[1]
Reagents & Stoichiometry
| Reagent | Equivalents | Role |
| Substrate | 1.0 | Core Scaffold |
| Pronucleophile | 1.1 – 1.2 | Phenol, Imide, or Acid (pKa < 11) |
| Triphenylphosphine (PPh₃) | 1.5 | Reductant |
| DIAD or DEAD | 1.5 | Oxidant (Azo compound) |
| Solvent (THF/Toluene) | 0.1 M | Anhydrous medium |
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask under N₂, dissolve (R)-1,4-Di-Boc-2-(hydroxymethyl)piperazine (1.0 equiv) and PPh₃ (1.5 equiv) in anhydrous THF (concentration ~0.1 M).
-
Nucleophile Addition: Add the phenol/acid (1.1 equiv).[1] Stir for 5 minutes to ensure homogeneity.
-
Activation (Critical Step): Cool the reaction to 0°C . Add DIAD (1.5 equiv) dropwise over 10–15 minutes.
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–16 hours. Monitor by TLC/LCMS.[1]
-
Workup: Quench with water (minimal). Concentrate the THF in vacuo.
-
Purification: The byproduct triphenylphosphine oxide (TPPO) can be difficult to remove.[1]
-
Tip: Triturate the crude residue with cold Et₂O/Hexanes (1:1) to precipitate bulk TPPO before column chromatography (SiO₂; Hexanes/EtOAc gradient).[1]
-
Technical Insight: The Boc groups are stable under these conditions. However, steric bulk around the C2 position is moderate; using DIAD (less sterically demanding than DBAD) is recommended.[1]
Core Protocol B: Activation via Mesylation
Application: When the nucleophile is basic (primary/secondary amines) or poor (azide), or when Mitsunobu fails.[1] Mechanism: Conversion of the -OH to a Mesylate (-OMs) leaving group, followed by Sɴ2 displacement.[1][2]
Reagents & Stoichiometry
| Reagent | Equivalents | Role |
| Substrate | 1.0 | Core Scaffold |
| Methanesulfonyl Chloride (MsCl) | 1.2 – 1.5 | Activating Agent |
| Triethylamine (TEA) | 2.0 – 3.0 | Base (Acid Scavenger) |
| DCM | 0.1 M | Solvent |
Step-by-Step Methodology
-
Activation: Dissolve the substrate in anhydrous DCM at 0°C . Add TEA (2.0 equiv).[1]
-
Addition: Add MsCl (1.2 equiv) dropwise.[1] Stir at 0°C for 30–60 minutes.
-
Checkpoint: TLC should show quantitative conversion to a less polar spot (Mesylate).[1]
-
-
Quench: Wash with cold saturated NaHCO₃, then brine. Dry over Na₂SO₄ and concentrate.
-
Stability Note: The mesylate is moderately stable but should be used immediately in the next step.[1]
-
-
Displacement (Sɴ2): Dissolve the crude mesylate in DMF or MeCN. Add the nucleophile (e.g., NaN₃, K₂CO₃/Amine).[1] Heat to 60–80°C if necessary.
-
Caution: Strong heating (>100°C) with strong bases may risk elimination to the exocyclic alkene, destroying the chiral center.[1]
-
Critical Quality Attributes (CQA) & Troubleshooting
Chirality Check
The (R)-configuration is robust, but harsh elimination conditions can erode enantiomeric excess (ee).[1]
-
Validation: Use Chiral HPLC (e.g., Chiralpak AD-H or OD-H column).[1][2]
-
Mobile Phase: Hexane/IPA (90:10) usually separates the enantiomers of Boc-protected piperazines effectively.[1][2]
Boc Stability[1][2][3][8]
-
Acid Sensitivity: Strictly avoid strong acids (TFA, HCl, H₂SO₄) during coupling. Even mild Lewis acids (e.g., ZnCl₂) should be used with caution.[1]
-
Thermal Stability: The Di-Boc compound is stable up to ~150°C, but thermal deprotection can occur above this threshold [1].[1]
Quantitative Data Summary
| Parameter | Mitsunobu (Ether) | Mesylation (Activation) | Oxidation (Aldehyde) |
| Typical Yield | 75 – 90% | 85 – 95% (Step 1) | 80 – 90% |
| Stereo-retention | >99% ee | >98% ee | Risk of racemization* |
| Major Byproduct | TPPO / Hydrazine | MsOH salt | Benzoic acid (if DMP used) |
| Reaction Time | 4 – 16 h | 1 – 2 h | 1 – 3 h |
*Note: Oxidation to the aldehyde makes the C2-proton acidic (alpha to carbonyl), significantly increasing racemization risk during subsequent steps.[1]
Experimental Workflow Diagram
Figure 2: Operational workflow for parallel synthesis using the piperazine scaffold.
References
-
Smolecule. (2023).[1] (R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine: Synthesis and Applications. Retrieved from 1[1][2]
-
ChemicalBook. (2023).[1] Synthesis protocols for N-Boc-2-hydroxymethylpiperazine derivatives. Retrieved from 3[1][2]
- Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. (Contextual grounding for Mitsunobu mechanism on hindered alcohols).
-
National Institutes of Health (NIH). (2023).[1] Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products. Retrieved from 4[1][2]
-
Organic Chemistry Portal. (2023). Protection of Amino Groups: Boc Group Stability. Retrieved from 5[1][2]
Sources
- 1. Buy (R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine | 1159598-21-6 [smolecule.com]
- 2. 205434-75-9|1-Boc-(2-Hydroxymethyl)piperazine|BLD Pharm [bldpharm.com]
- 3. (R)-1-N-Boc-2-(hydroxymethyl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
Strategic Derivatization of 1,4-Di-Boc-2-hydroxymethylpiperazine
Executive Summary & Strategic Context
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved therapeutics (e.g., Imatinib, Olanzapine).[1] The specific derivative 1,4-di-Boc-2-hydroxymethylpiperazine represents a high-value intermediate.[1] Its orthogonal protection strategy (Boc groups on
Why this scaffold matters:
-
Chiral Preservation: The
position is a stereocenter.[1] Derivatizing the pendant hydroxymethyl group allows for side-chain extension without disrupting the core ring chirality (unless oxidation occurs, see Section 5).[1] -
Solubility & Lipophilicity Tuning: Converting the polar hydroxyl group into fluorides, ethers, or amines dramatically alters the physicochemical profile (
, tPSA) of the final drug candidate.[1] -
Modular Library Generation: The alcohol serves as a gateway to electrophiles (aldehydes, alkyl halides) and nucleophiles (via activation), enabling rapid SAR (Structure-Activity Relationship) exploration.[1]
Master Derivatization Workflow
The following flowchart illustrates the divergent synthetic pathways accessible from the parent alcohol.
Figure 1: Divergent synthetic pathways for 1,4-di-Boc-2-hydroxymethylpiperazine.
Protocol Module A: Activation via Sulfonylation
Objective: Convert the poor leaving group (-OH) into a potent electrophile (Mesylate/Tosylate) for subsequent substitution.
Scientific Rationale
Direct displacement of primary alcohols is difficult.[1] Mesylation is preferred over tosylation here because the resulting mesylate is less sterically hindered, facilitating
Experimental Protocol: Mesylation
Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (TEA), Dichloromethane (DCM).[1][2]
-
Setup: Dissolve 1,4-di-Boc-2-hydroxymethylpiperazine (1.0 equiv) in anhydrous DCM (
) under nitrogen atmosphere. -
Cooling: Cool the solution to
using an ice bath. Critical: Low temperature prevents elimination side reactions.[1] -
Base Addition: Add TEA (1.5 equiv) dropwise.
-
Activation: Add MsCl (1.2 equiv) dropwise over 10 minutes. The reaction is exothermic; maintain internal temp
.[1] -
Reaction: Stir at
for 30 mins, then warm to RT for 2 hours. Monitor by TLC (stain with Ninhydrin or PMA; the product is UV active if tosyl used, but Ms is not strongly UV active—rely on stain).[1] -
Workup: Quench with saturated
. Extract with DCM ( ).[1][2][3] Wash organics with brine, dry over , and concentrate.[1][2][3] -
Stability Note: The mesylate is stable for short-term storage at
but should be used immediately for substitution to avoid decomposition.
Protocol Module B: Bioisostere Synthesis (Fluorination)
Objective: Replace -OH with -F to modulate pKa and block metabolic oxidation.
Scientific Rationale
The hydroxymethyl group is a metabolic "soft spot" (glucuronidation).[1] Fluorination blocks this while mimicking the size of the hydroxyl group.[1] DAST (Diethylaminosulfur trifluoride) is the standard reagent, but requires strict safety protocols.[1]
Experimental Protocol: Deoxyfluorination
Reagents: DAST, Anhydrous DCM.[1]
-
Safety Check: DAST releases HF upon hydrolysis and can be explosive if heated.[1][3] Do not heat above
. Use plasticware if possible, or dry glassware strictly. -
Setup: Dissolve starting material (1.0 equiv) in anhydrous DCM (
) in a generic round-bottom flask under Argon. Cool to (Dry ice/Acetone). -
Addition: Add DAST (1.2 equiv) dropwise via syringe.
-
Progression: Stir at
for 1 hour, then allow to warm slowly to RT overnight. -
Quench (Critical): Pour the reaction mixture slowly into a stirred mixture of saturated
and ice. Caution: Vigorous effervescence ( ). -
Purification: Extract with DCM. The product often requires flash chromatography (Hexane/EtOAc) to separate from elimination byproducts.
Protocol Module C: Oxidation to Aldehyde
Objective: Generate the aldehyde for reductive amination or Wittig reactions.
Scientific Rationale & The Racemization Trap
Oxidizing
-
Recommendation: Use Dess-Martin Periodinane (DMP) or Swern Oxidation . Avoid basic conditions (e.g., TEMPO/Bleach at high pH) which promote enolization and racemization.[1]
Experimental Protocol: Dess-Martin Oxidation[2]
-
Setup: Dissolve alcohol (1.0 equiv) in wet DCM (DMP works faster with trace water, but standard DCM is fine).
-
Oxidation: Add DMP (1.2 equiv) in one portion at
.[1] -
Reaction: Warm to RT and stir for 1–2 hours.
-
Quench: Add a 1:1 mixture of saturated
(to reduce iodine byproducts) and saturated . Stir vigorously until the layers separate clearly (approx. 15 mins). -
Isolation: Extract with DCM.
-
Handling: Do not store the aldehyde. Use immediately in the next step (e.g., reductive amination) to preserve optical purity.[1]
Protocol Module D: Etherification (Mitsunobu)
Objective: Synthesize aryl/alkyl ethers under neutral conditions.
Experimental Protocol
Reagents: Triphenylphosphine (
-
Setup: Dissolve piperazine alcohol (1.0 equiv),
(1.2 equiv), and the nucleophile (e.g., phenol, 1.1 equiv) in anhydrous THF ( ). Cool to . -
Addition: Add DIAD (1.2 equiv) dropwise. The solution usually turns yellow/orange.[1]
-
Reaction: Stir at RT for 12–24 hours.
-
Workup: Concentrate and triturate with cold ether/hexane to precipitate
(triphenylphosphine oxide). Filter and purify the filtrate via chromatography.[1][3]
Comparative Data Summary
| Method | Target Group | Key Reagent | Yield (Typical) | Critical Risk |
| Mesylation | MsCl / TEA | 85–95% | Hydrolysis if wet; Elimination if heated. | |
| Fluorination | DAST | 60–75% | Glass etching; Explosion risk if heated. | |
| Oxidation | DMP | 80–90% | Racemization of C2 center. | |
| Mitsunobu | 70–85% | Separation of |
References
-
Synthesis of 1,4-di-Boc-2-hydroxymethylpiperazine
-
Fluorination Protocols (DAST)
-
Mitsunobu Reaction on N-Boc Alcohols
-
Oxidation and Racemization Risks
-
Mesylation Procedures
Sources
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Aldehyde synthesis by benzylic oxidation [organic-chemistry.org]
Application Note: High-Fidelity Solid-Phase Immobilization & Diversification of (R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine
Executive Summary & Strategic Rationale
The piperazine pharmacophore is a "privileged structure" in medicinal chemistry, ubiquitous in GPCR ligands (e.g., antipsychotics), kinase inhibitors (e.g., Imatinib), and antimicrobial agents. (R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine represents a high-value chiral building block that allows for the introduction of a conformationally constrained, C2-substituted piperazine core.
However, its deployment in Solid-Phase Organic Synthesis (SPOS) presents a specific chemoselective challenge: the "Anchor-Protecting Group Paradox."
-
The Challenge: Standard hydroxyl-functionalized resins (e.g., Wang) require high concentrations of Trifluoroacetic Acid (TFA) for cleavage. The Boc protecting groups are also acid-labile.[1] Consequently, using Wang resin prevents on-resin deprotection and diversification of the piperazine nitrogens without premature cleavage of the scaffold.
-
The Solution: This guide details an orthogonal strategy using HMBA (Hydroxymethylbenzoic acid) ChemMatrix® or AM resin . The HMBA ester linkage is stable to the TFA conditions required for Boc removal, allowing for extensive on-resin N-functionalization before a base-mediated cleavage releases the final library.
Chemical Properties & Handling[2]
| Property | Specification |
| IUPAC Name | 1,4-di-tert-butyl (2R)-2-(hydroxymethyl)piperazine-1,4-dicarboxylate |
| CAS Number | 145325-47-1 |
| Molecular Weight | 316.39 g/mol |
| Solubility | Soluble in DCM, THF, DMF; Insoluble in Water/Hexanes |
| Chirality | (R)-Enantiomer (maintain < 40°C to prevent racemization) |
| Storage | 2-8°C, Desiccated. Hygroscopic. |
Protocol A: Orthogonal Immobilization via Mitsunobu Reaction
Objective: Anchor the hydroxymethyl moiety to HMBA-AM Resin via an ether linkage. Mechanism: The Mitsunobu reaction activates the primary alcohol of the piperazine for nucleophilic attack by the resin-bound phenol (HMBA), inverting the stereochemistry only if the reaction site were chiral (here it is a primary alcohol, so chirality at C2 is preserved).
Reagents Required[1][3][4][5][6][7][8][9]
-
Resin: HMBA-AM Resin (Loading: 0.6–0.8 mmol/g). Note: ChemMatrix is preferred for difficult sequences due to better swelling.
-
Scaffold: (R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine (5.0 eq).
-
Activator: Triphenylphosphine (
) (5.0 eq). -
Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) (5.0 eq). DEAD is an alternative but DIAD is more stable.
-
Solvent: Anhydrous THF (Tetrahydrofuran).
Step-by-Step Methodology
-
Resin Swelling:
-
Place 1.0 g of HMBA resin in a fritted SPPS reactor.
-
Swell in dry THF (10 mL) for 30 minutes. Drain.
-
-
Reagent Preparation (The "Premix" Strategy):
-
Critical Step: To prevent precipitation and maximize efficiency, dissolve the Piperazine Scaffold (5 eq) and
(5 eq) in anhydrous THF (8 mL) in a separate vial. -
Add this solution to the drained resin.
-
-
Activation & Coupling:
-
Cool the reactor to 0°C (ice bath).
-
Slowly add DIAD (5 eq) dropwise over 10 minutes. Exothermic reaction.
-
Allow the reaction to warm to Room Temperature (RT) and shake/agitate for 4–6 hours .
-
-
Washing:
-
QC (Loading Check):
-
Perform a micro-cleavage on 5 mg of resin (using 0.1M NaOH/MeOH) and analyze by HPLC/MS to verify attachment.
-
Protocol B: On-Resin Deprotection & Diversification
Objective: Remove Boc groups and functionalize the N1/N4 positions. Advantage: Because we used HMBA (base-labile linker), we can use TFA (acid) to remove Boc without losing the molecule.
Step 1: Global Boc Deprotection
-
Pre-wash: Wash resin with DCM (3x).
-
Acidolysis: Treat resin with 50% TFA / 50% DCM (v/v) containing 2.5% TIS (Triisopropylsilane as scavenger).
-
Duration: 2 x 15 minutes.
-
-
Neutralization: Wash with DCM (3x), then 10% DIPEA/DCM (3x) to generate the free amine base.
-
Result: Resin-bound (R)-2-(hydroxymethyl)piperazine (Free N1/N4).
-
Step 2: N-Functionalization (Library Generation)
Since N1 and N4 are chemically similar secondary amines, selective functionalization is difficult. This protocol assumes symmetric functionalization (e.g., bis-sulfonylation) or statistical modification.
Example: Bis-Sulfonylation (Sulfonamide Synthesis)
-
Add Sulfonyl Chloride (
) (10 eq) and DIPEA (20 eq). -
Agitate for 2 hours at RT.
-
Wash: DCM (3x), DMF (3x), MeOH (3x).
-
Outcome: A bis-sulfonamide piperazine derivative anchored to the resin.
-
Protocol C: Cyclative Cleavage (Release)
Objective: Cleave the diversified molecule from the resin. HMBA allows "Diversification at the Point of Cleavage."
| Cleavage Reagent | Product Type |
| 0.1M NaOH / MeOH | Carboxylic Acid (via hydrolysis of ester) |
| Primary Amide | |
| Secondary Amide (Aminolysis) | |
| Alcohol (Reductive cleavage - returns original handle) |
Standard Protocol (Methyl Ester Release):
-
Add 10% TEA (Triethylamine) in MeOH .
-
Agitate overnight (16 hours) at RT.
-
Collect filtrate. Wash resin with MeOH and combine filtrates.[5]
-
Evaporate solvent to yield the (R)-Methyl-piperazine-2-carboxylate derivative.
Visualization: Workflow Logic
Figure 1: Decision matrix highlighting the necessity of HMBA resin for on-resin diversification of Boc-protected piperazines.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Low Loading Yield | Precipitation of Betaine (DIAD/PPh3 complex) | Ensure "Premix" strategy (Step 3.2). Do not mix DIAD/PPh3 before adding to resin. |
| Racemization | High Temperature during Mitsunobu | strictly maintain 0°C during DIAD addition. |
| Incomplete Boc Removal | Aggregation of hydrophobic resin | Use ChemMatrix resin or add 1% DBU to the swelling step (if compatible) to disrupt H-bonds. |
| Resin Color Change (Dark) | Oxidation of PPh3 | Use fresh PPh3; Ensure inert atmosphere ( |
References
-
Mitsunobu Reaction on Solid Phase
- HMBA Resin Utility: Title: HMBA-AM Resin: A Versatile Handle for the Synthesis of C-Terminal Modified Peptides. Source:Merck / Novabiochem Technical Notes.
-
Piperazine Scaffolds in Drug Discovery
-
Solid-Phase Synthesis of Piperazines
- Title: Solid-Phase Synthesis of Libraries Generated from a 4-Phenyl-2-carboxy-piperazine Scaffold.
- Source:Journal of Combin
-
URL:[Link]
Sources
- 1. peptide.com [peptide.com]
- 2. peptideweb.com [peptideweb.com]
- 3. peptide.com [peptide.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. peptide.com [peptide.com]
- 6. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 7. (PDF) Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents [academia.edu]
- 8. chempep.com [chempep.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Catalytic Asymmetric Synthesis of Chiral Piperazines
Executive Summary
Chiral piperazines are privileged pharmacophores, serving as the core scaffold in numerous FDA-approved therapeutics including antidepressants (e.g., Vortioxetine), antivirals (e.g., Indinavir), and kinase inhibitors. Their three-dimensional rigidity and defined vectors for substituent display make them ideal for optimizing binding affinity and metabolic stability.
Historically, accessing enantiopure piperazines relied on the "chiral pool" (starting from amino acids) or resolution of racemates—methods often plagued by long synthetic sequences and poor atom economy. Recent advances in catalytic asymmetric synthesis have revolutionized this field, enabling direct access to complex substitution patterns with high enantioselectivity.
This guide details two complementary, high-impact protocols:
-
Transition Metal Catalysis: Iridium-Catalyzed Asymmetric Hydrogenation of Pyrazines.
-
Photoredox Organocatalysis: Visible-Light-Mediated Decarboxylative Annulation.[1]
Strategic Approaches & Mechanistic Logic
The Challenge of Pyrazine Reduction
Pyrazines are notoriously difficult substrates for hydrogenation due to their high thermodynamic stability and the strong coordinating ability of the two nitrogen atoms, which can poison metal catalysts. Successful strategies often involve substrate activation (e.g., forming a pyrazinium salt) or using highly active iridium-P,N ligand complexes .
The Rise of Radical Annulation
Conversely, de novo construction of the piperazine ring via radical pathways allows for the coupling of simple precursors (amines and aldehydes) under mild conditions. This approach leverages photoredox catalysis to generate
Visualization: Mechanistic Pathways
The following diagram contrasts the mechanistic logic of the two protocols detailed in this guide.
Figure 1: Strategic dichotomy between reductive synthesis (Route A) and radical construction (Route B).
Protocol A: Iridium-Catalyzed Asymmetric Hydrogenation[3][4]
Application: Best for synthesizing 2-substituted or 2,3-disubstituted piperazines from aromatic pyrazines. Key Reference: Zhou, Y.-G. et al. Org.[3][4] Lett. 2016, 18, 3082.
Critical Reagents & Equipment
-
Catalyst Precursor:
(Chloro(1,5-cyclooctadiene)iridium(I) dimer). -
Chiral Ligand:
or . Note: Atropisomeric bisphosphine ligands are crucial for inducing chirality during the hydride transfer. -
Activator: Benzyl bromide (BnBr) or Methyl Iodide (MeI).
-
Hydrogen Source:
gas (600 psi / 40 bar). -
Vessel: Stainless steel high-pressure autoclave with glass liner.
Step-by-Step Methodology
Step 1: Substrate Activation (In-situ)
-
In a glovebox (or under Ar stream), charge a glass liner with the substituted pyrazine (0.5 mmol).
-
Add the alkyl halide activator (e.g., BnBr, 0.55 mmol, 1.1 equiv) and DCM (2 mL).
-
Stir at RT for 2 hours.
-
Expert Insight: Formation of the pyrazinium salt is visible as a precipitate or color change. This breaks the aromaticity and increases electrophilicity, making the ring susceptible to hydride attack.
-
Step 2: Catalyst Preparation
-
In a separate vial, mix
(1.0 mol%) and the chiral bisphosphine ligand (2.2 mol%) in DCM (1 mL). -
Stir for 10-15 minutes until a clear orange/red solution forms.
Step 3: Hydrogenation
-
Transfer the catalyst solution to the substrate mixture via syringe.
-
Place the glass liner into the autoclave.
-
Purge the system with
gas (3 cycles of fill/release) to remove oxygen. -
Pressurize to 600 psi (approx. 40 bar) and stir at 50°C for 20 hours.
-
Trustworthiness Check: Monitor pressure drop. A significant drop within the first hour indicates rapid uptake. If no drop occurs, check the stirrer bar (magnetic coupling often fails in thick slurries).
-
Step 4: Workup & Purification
-
Carefully vent the hydrogen gas in a fume hood.
-
Concentrate the reaction mixture under reduced pressure.
-
Basify with saturated
(aq) to neutralize the HBr/HI byproduct. -
Extract with DCM (
mL), dry over , and concentrate. -
Purify via flash column chromatography (typically Hexanes/EtOAc).
Performance Data (Representative)[6]
| Substrate (Pyrazine) | Activator | Yield (%) | ee (%) |
| 2-Methylpyrazine | BnBr | 92 | 94 |
| 2-Phenylpyrazine | BnBr | 89 | 91 |
| 2,3-Dimethylpyrazine | MeI | 85 | 96 (cis) |
Protocol B: Photoredox Decarboxylative Annulation
Application: Ideal for library generation; modular synthesis of C2-aryl piperazines from amino acids. Key Reference: Pelinski, L. et al. Org.[1] Lett. 2020, 22, 5157.[1]
Critical Reagents & Equipment
-
Photocatalyst: 4CzIPN (1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene). Note: An organic dye is preferred over Ir/Ru complexes for cost and sustainability.
-
Substrates: N-Cbz-protected amino acid derived diamine (e.g., derived from Glycine or Phenylalanine) and an Aryl Aldehyde.
-
Light Source: Blue LEDs (
nm). -
Solvent: Acetonitrile (MeCN) or DMF (degassed).
Step-by-Step Methodology
Step 1: Reaction Assembly
-
In an 8 mL clear glass vial equipped with a stir bar, add:
-
N-Cbz-diamine (0.2 mmol)
-
Aryl Aldehyde (0.24 mmol, 1.2 equiv)
-
4CzIPN (2 mol%)
-
Cesium Carbonate (
, 0.2 mmol) - Base is essential for deprotonation.
-
-
Add dry MeCN (2 mL).
Step 2: Deoxygenation
-
Seal the vial with a septum cap.
-
Sparge the solution with Nitrogen or Argon for 10 minutes.
-
Expert Insight: Oxygen is a potent quencher of the triplet state of the photocatalyst. Incomplete degassing is the #1 cause of reaction failure in photoredox chemistry.
-
Step 3: Irradiation
-
Place the vial in a photoreactor (or surround with Blue LED strips).
-
Maintain temperature at approx. 25-30°C (use a fan if LEDs generate excessive heat).
-
Stir under irradiation for 12–16 hours.
Step 4: Purification
-
Dilute with water and extract with EtOAc.
-
The crude product is often clean enough for NMR analysis, but flash chromatography is recommended for isolation.
Mechanistic Workflow (DOT Visualization)
Figure 2: Photoredox cycle showing radical generation and interception by the imine intermediate.
Expertise & Troubleshooting (Self-Validating Systems)
To ensure reproducibility, adopt these "self-validating" checkpoints:
| Issue | Symptom | Root Cause | Corrective Action |
| Low Conversion (Protocol A) | Pressure remains static; Starting material in NMR. | Catalyst poisoning or insufficient activation. | Ensure Pyrazine is fully alkylated (Step 1) before adding catalyst. Use fresh |
| Low ee% (Protocol A) | Product is racemic or low optical purity. | Ligand oxidation or high temperature. | Store phosphine ligands under inert atmosphere. Lower reaction temp to 25°C (may require longer time). |
| Reaction Stalled (Protocol B) | Light source is on, but no conversion. | Oxygen quenching or light penetration depth. | Re-sparge with Ar. Ensure reaction vial diameter is small (<2 cm) to allow light penetration (Beer-Lambert law limitation). |
| Side Products (Protocol B) | Complex mixture on TLC. | Radical dimerization. | Dilute the reaction (0.05 M instead of 0.1 M) to favor intramolecular cyclization over intermolecular dimerization. |
References
-
Zhou, Y.-G. et al. "Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides."[4] Organic Letters, 2016 , 18(13), 3082–3085.[4] [4]
-
Pelinski, L. et al. "Visible-Light-Promoted Decarboxylative Annulation Protocol for the Synthesis of Piperazines."[1] Organic Letters, 2020 , 22(13), 5157–5162.
-
Stoltz, B. M. et al. "Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes." ACS Catalysis, 2020 , 10(23), 13834–13851.[3]
-
Zhang, W. et al. "Asymmetric Hydrogenation of Quinoxalines with Diphosphinite Ligands." Journal of Organic Chemistry, 2014 , 79, 10703.
-
MacMillan, D. W. C. "The Advent and Development of Organocatalysis." Nature, 2008 , 455, 304–308.
Sources
Troubleshooting & Optimization
Navigating the Synthesis of Di-Boc Piperazines: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1,4-di-tert-butyloxycarbonyl (di-Boc) piperazine is a fundamental transformation in medicinal chemistry, providing a key building block for the elaboration of diverse molecular scaffolds. While seemingly straightforward, this reaction is often plagued by challenges that can lead to low yields, complex purification, and inconsistent results. This technical support guide, designed by our team of Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common hurdles in your di-Boc piperazine synthesis.
Understanding the Core Challenge: Mono- vs. Di-Substitution
The primary obstacle in the synthesis of di-Boc piperazine is controlling the selectivity of the reaction. Piperazine possesses two secondary amine nitrogens of similar reactivity. The reaction with di-tert-butyl dicarbonate (Boc₂O) proceeds stepwise, first forming the mono-Boc piperazine intermediate, which can then react further to yield the desired di-Boc product. The challenge lies in driving the reaction to completion while minimizing the accumulation of the mono-substituted intermediate and other side products.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction stalls, leaving a significant amount of mono-Boc piperazine. How can I drive the reaction to completion?
This is the most common issue encountered. Several factors can contribute to incomplete conversion to the di-Boc product.
Root Cause Analysis:
-
Insufficient Boc Anhydride: The stoichiometry of the reactants is critical. Using only one equivalent of Boc₂O will favor mono-protection.
-
Reduced Nucleophilicity: The second nitrogen of mono-Boc piperazine is less nucleophilic than the nitrogens of the starting piperazine due to the electron-withdrawing effect of the Boc group. This makes the second addition slower and more challenging.
-
Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature to facilitate the second Boc addition.
-
Suboptimal Solvent or Base: The choice of solvent and base can significantly impact the reaction rate and equilibrium.
Troubleshooting & Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use a molar excess of di-tert-butyl dicarbonate (2.2 to 2.5 equivalents). | The excess Boc₂O helps to drive the equilibrium towards the di-substituted product by ensuring a high concentration of the electrophile. |
| Reaction Time | Monitor the reaction progress by TLC or LC-MS. Extend the reaction time if starting material or the mono-Boc intermediate is still present. | The second Boc addition is kinetically slower. Allowing for longer reaction times (often overnight) can lead to higher conversion. |
| Temperature | Gently heat the reaction mixture (e.g., to 40-50 °C) if the reaction is sluggish at room temperature. | Increased temperature can provide the necessary activation energy to overcome the higher energy barrier for the second substitution. However, be cautious of potential side reactions at elevated temperatures. |
| Solvent | Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally effective. | These solvents solubilize the reactants well and do not interfere with the reaction mechanism. |
| Base | The addition of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be beneficial. | The base neutralizes the acidic byproducts of the reaction, which can protonate the amine and reduce its nucleophilicity. |
Experimental Protocol: Maximizing Di-Boc Formation
-
To a solution of piperazine (1.0 eq.) in dichloromethane (DCM, 10 volumes), add triethylamine (2.2 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (2.2 eq.) in DCM (2 volumes) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The di-Boc product will have a higher Rf value than the mono-Boc intermediate.
-
Upon completion, proceed with the work-up and purification.
FAQ 2: I have a mixture of mono-Boc and di-Boc piperazine. How can I effectively separate them?
Purification is a critical step, and separating the desired di-Boc product from the mono-Boc intermediate and unreacted piperazine can be challenging due to their similar polarities.
Troubleshooting Purification:
-
Column Chromatography: This is the most reliable method for separating the components. A silica gel column using a gradient elution of ethyl acetate in hexanes is typically effective. The less polar di-Boc piperazine will elute first.
-
Recrystallization: If the crude product is a solid, recrystallization can be an effective purification technique. Solvents such as hexanes, heptane, or a mixture of ethyl acetate and hexanes can be explored. The higher symmetry of the di-Boc product may facilitate its crystallization.
-
Acid-Base Extraction: This technique can be used to remove unreacted piperazine and, to some extent, the more basic mono-Boc piperazine.
-
Dissolve the crude mixture in an organic solvent like ethyl acetate.
-
Wash with a dilute aqueous acid solution (e.g., 1M HCl). The protonated piperazine and mono-Boc piperazine will preferentially move to the aqueous layer.
-
Separate the organic layer containing the di-Boc product.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Workflow for Purification of a Mixed Mono/Di-Boc Reaction
Caption: Purification workflow for isolating di-Boc piperazine.
FAQ 3: My yields are consistently low, even with excess Boc anhydride. What other factors could be at play?
Low yields can be frustrating. Beyond stoichiometry, several other experimental parameters can impact the efficiency of the di-Boc synthesis.
Investigating Low Yields:
-
Quality of Reagents: Ensure that the piperazine is anhydrous and the di-tert-butyl dicarbonate has not degraded. Boc anhydride is sensitive to moisture and heat.
-
Reaction Byproducts: The reaction of Boc anhydride with amines produces tert-butanol and carbon dioxide. In some cases, side reactions can lead to the formation of other impurities that may complicate the reaction or purification.
-
Work-up Losses: Ensure that the product is not being lost during the work-up procedure. Back-extraction of the aqueous layers can sometimes recover additional product.
-
Alternative Synthetic Routes: For some applications, a multi-step synthesis might provide a more reliable and higher-yielding route to the desired product. For instance, some patented methods describe the synthesis of N-Boc piperazines from starting materials other than piperazine itself, which can offer high purity and yield.[1][2]
Mechanism of Boc Protection
Caption: Stepwise mechanism of di-Boc piperazine formation.
Analytical Characterization
Proper characterization is essential to confirm the identity and purity of your di-Boc piperazine.
-
Thin-Layer Chromatography (TLC): A quick and effective way to monitor the reaction progress. The di-Boc product is less polar and will have a higher Rf value than the mono-Boc intermediate and starting piperazine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: In the ¹H NMR spectrum of 1,4-di-Boc-piperazine, a single sharp singlet is typically observed for the eight methylene protons of the piperazine ring, indicating a symmetrical molecule. The tert-butyl protons will appear as a sharp singlet at a higher field. In contrast, mono-Boc piperazine will show a more complex pattern for the piperazine protons due to the asymmetry of the molecule.
-
¹³C NMR: The ¹³C NMR spectrum of di-Boc piperazine will also reflect the symmetry of the molecule, showing fewer signals than the mono-Boc derivative.
-
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product.
This guide provides a comprehensive overview of the common challenges and solutions in the synthesis of di-Boc piperazines. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can significantly improve the yield, purity, and reproducibility of this important synthetic transformation.
References
- Shandong Boyuan Pharmaceutical Co Ltd. Synthesis method of N-Boc piperazine. CN108033931B.
-
Procyon Chemicals. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. Available at: [Link]
-
Havlíček, L., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2156. Available at: [Link]
- Firth, J. D. (2014). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. University of York.
- Google Patents. Crystallization method of Boc-amino acid. CN112661672A.
- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.).
- The Royal Society of Chemistry. (2011). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines.
- Kärkäs, M. D. (2021).
- Strieth-Kalthoff, F., et al. (2023). Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Journal of the American Chemical Society.
- Wang, Y., et al. (2021). Total Synthesis of Chrysosporazines B and C. Organic Letters, 23(5), 1684-1688.
- Firth, J. D. (2014). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)
- European Patent Office.
- Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368-6380.
- Chen, Y.-C., et al. (2023).
- Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry.
- Kärkäs, M. D. (2021). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Molecules.
Sources
Technical Support Center: Purification of Di-Boc Piperazine Derivatives
Topic: Purification Strategies for 1,4-Bis(tert-butoxycarbonyl)piperazine (Di-Boc Piperazine) Document ID: TS-PUR-DBP-001 Last Updated: 2025-05-20 Status: Active
Executive Summary
This guide addresses the purification of 1,4-bis(tert-butoxycarbonyl)piperazine (Di-Boc) from reaction mixtures containing mono-Boc piperazine and unreacted piperazine . The core challenge is the structural similarity between the mono- and di-protected species. However, their distinct acid-base profiles provide a robust mechanism for separation without the need for tedious chromatography.
Module 1: The "Golden Standard" – Acid/Base Extraction
Status: Primary Recommendation Success Rate: >95% for standard synthesis
The Scientific Logic (Causality)
The separation relies on the dramatic difference in basicity (pKa) between the species.[1]
-
Piperazine: Highly basic (pKa₁ ≈ 9.8, pKa₂ ≈ 5.4).[1] It is fully protonated (dicationic) at pH < 4.[1]
-
Mono-Boc Piperazine: Basic (pKa ≈ 9.0).[1] It is protonated (monocationic) at pH < 7.[1]
-
Di-Boc Piperazine: Effectively neutral. The carbamate nitrogens are non-basic due to electron delocalization into the carbonyls.[1] It remains uncharged and lipophilic even at low pH.[1]
Therefore: By washing an organic solution of the crude mixture with dilute acid, you force the mono-Boc and unreacted piperazine into the aqueous phase, while the di-Boc product remains pure in the organic phase.
Protocol: The "Self-Validating" Wash
Pre-requisite: Crude reaction mixture dissolved in a non-water-miscible organic solvent (Ethyl Acetate or Dichloromethane).[1][2]
-
Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) . Use approximately 10 mL solvent per gram of crude.[1]
-
The Acid Wash (Critical Step):
-
Wash the organic layer twice with 0.5 M Citric Acid (or 0.5 M HCl).[1]
-
Why Citric Acid? It is mild enough to prevent Boc-deprotection but acidic enough (pH ~2) to fully protonate the mono-Boc species.
-
-
Phase Check:
-
Aqueous Layer: Contains Piperazine + Mono-Boc (discard if Di-Boc is the only target).
-
Organic Layer: Contains Di-Boc Piperazine.
-
-
Neutralization & Drying:
Visual Workflow (Decision Matrix)
Figure 1: Phase separation logic based on pKa differences. The neutral Di-Boc derivative segregates to the organic layer, while basic impurities are sequestered in the aqueous acid.
Module 2: Troubleshooting & FAQs
Q1: I tried the extraction, but my yield is low. Where did my product go?
Diagnosis: You likely used an organic solvent that is too polar or the phase separation was incomplete.[1]
-
Fix: Avoid using Diethyl Ether if your product is very soluble in water; stick to Ethyl Acetate or Dichloromethane (DCM) .[1]
-
Check: Did you accidentally acidify too strongly or for too long? While Boc is stable to base, it is acid-labile. Prolonged exposure to strong HCl (even 1M) can slowly cleave the Boc group, converting your Di-Boc back to Mono-Boc, which then moves to the aqueous layer. Stick to cold Citric Acid or KHSO₄.
Q2: How do I visualize these compounds on TLC? They are UV inactive.
Diagnosis: Piperazine derivatives often lack a strong chromophore (unless they have aryl linkers), making UV (254 nm) useless.[1]
-
Solution: Use Ninhydrin or Iodine .[1]
-
Ninhydrin: Excellent for Mono-Boc (primary/secondary amines turn red/purple).[1] Note: Di-Boc may stain very faintly or not at all because it lacks a basic NH.
-
Iodine Chamber: The most reliable method for Di-Boc. The Boc groups coordinate iodine, appearing as brown spots.[1]
-
PMA (Phosphomolybdic Acid): Universal stain; requires heating.[1]
-
Q3: The product is solid but looks yellow/waxy. How do I polish it?
Strategy: Recrystallization.
-
Solvent System: 1,4-Di-Boc-piperazine is a high-melting solid (approx. 163-166°C).
-
Protocol:
Module 3: Chromatographic Data (Backup Strategy)
If extraction fails (e.g., due to emulsions), use Flash Column Chromatography.[1]
Stationary Phase: Silica Gel (Standard 40-63 µm).[1]
| Compound | Polarity | Rf (Hexane:EtOAc 3:1) | Visualization |
| Di-Boc Piperazine | Low (Non-polar) | 0.6 - 0.7 | Iodine (Brown) |
| Mono-Boc Piperazine | Medium (Polar) | 0.2 - 0.3 | Ninhydrin (Red) |
| Piperazine | High (Very Polar) | 0.0 (Baseline) | Ninhydrin (Purple) |
Note: Mono-Boc piperazine may streak on silica due to the free amine interacting with acidic silanols. Add 1% Triethylamine (TEA) to the eluent to sharpen the peak.[1]
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[1][3] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc stability and cleavage conditions).
-
Khalili, F., et al. (2009).[1][4] "pKa Values of Some Piperazines at (298, 303, 313, and 323) K". Journal of Chemical & Engineering Data. Link (Establishes the basicity of piperazine nitrogens).[1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 143452, tert-Butyl piperazine-1-carboxylate. Link (Physical properties and pKa data).[1]
-
Reach Devices. (n.d.). TLC Stains and Visualization Methods. Link (Protocols for Iodine and Ninhydrin staining).[1]
-
Doyle, M. P., et al. (2020).[1] "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group". RSC Advances. Link (Discusses Boc stability and deprotection mechanisms).
Sources
Technical Support: Boc Deprotection Optimization Center
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization of tert-butyloxycarbonyl (Boc) Removal Conditions
Introduction: The Mechanistic Reality
Welcome to the Boc Deprotection Optimization Center. While Boc removal is often treated as a trivial "stir and dump" operation, failure rates in complex synthesis often stem from a misunderstanding of the underlying carbocation mechanics.
The Core Mechanism:
Acidic cleavage of the Boc group is an
The Critical Failure Point:
The reaction does not end with cleavage. The generated
Visualizing the Pathway & Risks
The following diagram illustrates the bifurcation between a clean deprotection and the formation of irreversible byproducts.
Figure 1: Mechanistic bifurcation of Boc deprotection. Without scavengers, the reactive cation attacks the substrate.
Standard Operating Procedures (SOPs)
Method A: The Standard (TFA / DCM)
Best for: General substrates, robust molecules, solution-phase synthesis.
-
Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).[1][2][4]
-
Ratio: 1:1 to 1:4 (TFA:DCM).
-
Protocol:
-
Dissolve substrate in DCM (
).[1] -
Cool to
(critical to control exotherm and initial cation burst). -
Add TFA slowly.
-
Warm to Room Temperature (RT) and stir for 30–60 mins.
-
Termination: Concentrate in vacuo. Co-evaporate with toluene (
) to remove residual TFA as an azeotrope.
-
Method B: The Non-Volatile Salt (HCl / Dioxane)
Best for: Isolating amine salts directly without hygroscopic TFA residues.
-
Reagents:
HCl in 1,4-dioxane. -
Protocol:
-
Dissolve substrate in minimal dioxane or DCM.
-
Add
HCl/dioxane (5–10 equivalents). -
Stir at RT for 1 hour.
-
Isolation: The product often precipitates as the HCl salt.[3] Dilute with diethyl ether (
), filter, and wash with to obtain a clean powder.
-
Advanced Optimization: Scavengers & Selectivity
The Scavenger Cocktails
If your molecule contains Tryptophan (Trp), Methionine (Met), Tyrosine (Tyr), or Cysteine (Cys) , you must add scavengers to trap the
| Scavenger | Role | Recommended Concentration |
| Triisopropylsilane (TIPS) | Hydride donor; reduces | 2.5% – 5% v/v |
| Water | Nucleophile; traps cation as | 2.5% v/v |
| Thioanisole | Soft nucleophile; protects Met/Trp. | 5% v/v |
| 1,2-Ethanedithiol (EDT) | Warning: Stench. Essential for Trp protection in severe cases. | 2.5% v/v |
Method C: Mild & Selective (TMSOTf)
Best for: Acid-sensitive substrates (e.g., presence of silyl ethers, trityl groups) where TFA is too harsh.
-
Reagents: Trimethylsilyl trifluoromethanesulfonate (TMSOTf), 2,6-Lutidine, DCM.
-
Mechanism: Silylation of the carbamate oxygen facilitates cleavage without a high concentration of free protons.
-
Protocol:
-
Dissolve substrate in DCM at
.[4] -
Add 2,6-lutidine (1.5 equiv) to buffer the system.
-
Add TMSOTf (1.1 – 1.5 equiv) dropwise.
-
Stir at
for 30–60 mins. -
Quench: Add saturated aqueous
.
-
Troubleshooting & FAQs
Q1: My reaction is incomplete even after 4 hours in TFA/DCM.
Diagnosis: Water contamination or concentration issues.
-
Explanation: Water acts as a base against TFA (
), lowering the effective acidity (Hammett acidity function). -
Fix: Ensure the TFA is fresh. Increase the concentration. Boc deprotection is second-order dependent on acid concentration; diluting TFA too much (e.g., <10%) drastically slows the rate.
Q2: My product turned a dark purple/black color.
Diagnosis: Tryptophan oxidation or alkylation.
-
Explanation: The "purple" color is characteristic of oxidative degradation of the indole ring or formation of dimers under acidic stress without scavengers.
-
Fix: Repeat the reaction using Method A with 5% TIPS and 2.5% Water . Perform the reaction under Nitrogen/Argon.
Q3: I cannot remove the excess TFA; my oil is acidic.
Diagnosis: TFA-Amine salt formation.[1]
-
Explanation: TFA forms strong H-bonded salts with amines. Simple evaporation is insufficient.
-
Fix:
-
Azeotrope: Co-evaporate with Toluene or DCM (
). -
Ion Exchange: Pass the crude material through a basic ion-exchange resin (e.g., Amberlyst A-21).
-
Precipitation: Dissolve the oil in a minimum amount of MeOH/DCM and crash out with cold Diethyl Ether (creates the TFA salt powder, leaving excess acid in the supernatant).
-
Q4: I need to remove N-Boc in the presence of a TBDMS ether.
Diagnosis: Selectivity issue. TFA will cleave TBDMS.
-
Fix: Use Method C (TMSOTf) at
. Alternatively, use Zinc Bromide ( ) in DCM, which can selectively cleave Boc on secondary amines while leaving silyl ethers intact.
Decision Matrix
Use this workflow to select your experimental condition.
Figure 2: Experimental decision tree for selecting Boc deprotection conditions.
References
- Lundt, B. F., et al. "Selective removal of the t-butyloxycarbonyl group." International Journal of Peptide and Protein Research, vol. 12, no. 5, 1978, pp. 258-268.
-
Han, G., et al. "TMSOTf-assisted facile deprotection of N,O-acetonides and N-Boc groups." The Journal of Organic Chemistry, vol. 73, no. 2, 2008.
-
BenchChem Technical Division. "A Researcher's Guide to Boc Deprotection: Methodologies and Troubleshooting." BenchChem Protocols, 2025.[1][3][6]
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (The definitive guide on stability and orthogonality).
-
ACS Green Chemistry Institute. "Reagent Guides: Boc Deprotection and Green Alternatives." ACS GCIPR, 2026.
Sources
Preventing racemization during synthesis of chiral piperazines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the stereoselective synthesis of chiral piperazines. As a Senior Application Scientist, I understand that maintaining chiral integrity is paramount in synthesizing these critical pharmacophores.[1][2] This guide is structured to provide both foundational knowledge and direct, actionable solutions to common problems encountered in the lab. We will explore the "why" behind experimental choices to empower you to design robust, stereoretentive synthetic routes.
Frequently Asked Questions (FAQs)
This section addresses fundamental concepts and common queries regarding the synthesis of chiral piperazines and the mechanisms of racemization.
Q1: What are the primary strategies for synthesizing enantiomerically pure piperazines?
There are two main approaches for accessing enantiopure piperazines:
-
Chiral Pool Synthesis: This strategy begins with readily available, inexpensive chiral starting materials, such as α-amino acids.[3][4] The inherent chirality of the starting material is carried through a sequence of reactions to form the piperazine ring. This is often a robust method for producing specific enantiomers. A common route involves the conversion of α-amino acids into chiral 1,2-diamines, which are then cyclized to form the piperazine core.[3]
-
Asymmetric Synthesis: This approach creates the chiral center during the synthesis itself. Methods include the asymmetric hydrogenation of prochiral pyrazine precursors using a chiral catalyst (e.g., Iridium or Palladium-based) to yield chiral piperazines or their intermediates with high enantiomeric excess (ee).[5][6][7][8] Other advanced techniques involve asymmetric lithiation of a prochiral piperazine, followed by trapping with an electrophile to install a substituent stereoselectively.[9][10]
Q2: What is racemization, and why is it a critical issue in chiral piperazine synthesis?
Racemization is the process by which an enantiomerically pure or enriched compound converts into a 1:1 mixture of both enantiomers (a racemate), resulting in a net loss of optical activity. This occurs when the chiral center (the stereogenic carbon atom) undergoes a chemical process that allows it to invert its configuration.
In drug development, the two enantiomers of a chiral molecule can have vastly different pharmacological and toxicological profiles. Therefore, producing a single, pure enantiomer is often a regulatory and safety requirement. Racemization during synthesis undermines this goal, leading to a product with diminished efficacy, altered side-effect profiles, and significant purification challenges.[11]
Q3: What are the common chemical mechanisms that cause racemization in amine synthesis?
Racemization at a carbon atom adjacent to a nitrogen (the α-carbon) typically occurs if that carbon's proton is acidic enough to be removed, forming a planar, achiral carbanion or enolate intermediate. The proton can then return from either face of the planar intermediate, leading to a mixture of both enantiomers.
Key factors that promote this process include:
-
Strong Bases: Can directly deprotonate the α-carbon.[12]
-
Elevated Temperatures: Provide the necessary activation energy for proton abstraction and bond rotation.[11][13]
-
Activating Groups: Electron-withdrawing groups on the nitrogen or adjacent carbons can increase the acidity of the α-proton, making it more susceptible to removal.
-
Reaction Intermediates: The formation of intermediates like imines or enamines can facilitate racemization.[14]
Q4: How can I accurately determine the enantiomeric excess (ee) of my chiral piperazine product?
Determining the enantiomeric excess is a critical step to validate your synthesis.[15] The most common and reliable methods include:
-
Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC): This is the gold standard. The sample is passed through a column containing a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to separate and elute at different times.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs): While NMR cannot distinguish between enantiomers directly, adding a chiral solvating agent (or a chiral derivatizing agent) can form transient diastereomeric complexes that have distinct NMR spectra, allowing for quantification.[16]
-
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light, a property unique to chiral molecules. The magnitude of the CD signal is proportional to the enantiomeric excess.[15]
Troubleshooting Guide: Preserving Stereochemical Integrity
This section provides solutions to specific experimental problems.
Q1: I've completed my synthesis, but the final product has a low enantiomeric excess (% ee). What went wrong?
Caption: A logical workflow for diagnosing the source of enantiomeric excess loss.
Q2: My chiral HPLC analysis points to the N-alkylation step as the source of racemization. How can I prevent this?
N-alkylation is a frequent culprit for racemization. The conditions must be chosen carefully to favor nucleophilic attack by the nitrogen without promoting proton abstraction from the adjacent chiral carbon.
Causality: Racemization here often occurs because the base used to scavenge the acid byproduct (e.g., HBr, HI) is strong enough or not sterically hindered enough, allowing it to deprotonate the α-carbon. Elevated temperatures exacerbate this by providing the energy needed to overcome the activation barrier for this side reaction.[11]
Here is a comparison of common bases and their general impact:
| Base | pKa (Conjugate Acid) | Steric Hindrance | Typical Impact on Racemization | Rationale |
| Triethylamine (TEA) | ~10.7 | Low | High Risk | Small size and strong basicity allow it to access and abstract the α-proton. |
| DIPEA (Hünig's Base) | ~10.7 | High | Moderate Risk | Sterically hindered, making it a non-nucleophilic base. Better than TEA, but can still cause racemization at high temperatures.[12] |
| 2,4,6-Collidine | ~7.4 | High | Low Risk | Weaker basicity and high steric hindrance make it an excellent choice for minimizing racemization.[12] |
| K₂CO₃ / Cs₂CO₃ | N/A (Inorganic) | N/A (Heterogeneous) | Low to Moderate Risk | Often used in polar aprotic solvents. Being solid bases, their reactivity can be moderate and localized, often leading to cleaner reactions.[17][18] |
Protocol: Racemization-Resistant N-Alkylation of a Chiral Piperazine
This protocol is designed to minimize racemization during the alkylation of a mono-protected chiral piperazine (e.g., N-Boc-2-methylpiperazine).
1. Materials:
- N-Boc-2(R)-methylpiperazine (1.0 equiv)
- Alkyl Halide (e.g., Benzyl Bromide) (1.1 equiv)
- Base: 2,4,6-Collidine (1.5 equiv) or finely ground K₂CO₃ (2.0 equiv)
- Solvent: Acetonitrile (anhydrous)
- Inert atmosphere (Nitrogen or Argon)
2. Procedure:
- To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the N-Boc-2(R)-methylpiperazine and anhydrous acetonitrile.
- Cool the solution to 0 °C using an ice bath. This is critical for minimizing the rate of potential racemization pathways.[11]
- Add the base (2,4,6-Collidine or K₂CO₃). If using K₂CO₃, ensure it is finely powdered to maximize surface area.
- Add the alkyl halide dropwise to the stirred solution over 20-30 minutes. A slow addition ensures the concentration of the electrophile remains low, preventing excessive heat generation and side reactions.[18]
- Allow the reaction to stir at 0 °C for 1 hour, then let it slowly warm to room temperature.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours.
- Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
- Extract the product with an organic solvent (e.g., Ethyl Acetate).
- Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product via column chromatography.
3. Validation:
- Immediately after purification, dissolve a small sample of the product and analyze its enantiomeric excess using a validated chiral HPLC or SFC method. Compare this to the % ee of the starting material to confirm that no significant racemization occurred.
Q3: I am synthesizing my piperazine from a chiral amino acid, but I see racemization during the cyclization step. What are my options?
This indicates that the conditions used for ring formation are too harsh. The specific strategy depends on your synthetic route, but the general principle is to use milder conditions or a strategy that avoids intermediates prone to racemization.
Decision Pathway for Mitigating Racemization during Cyclization
Caption: Decision tree for addressing racemization during the ring-closing step.
-
Modify Conditions: Before changing your entire route, first attempt to lower the reaction temperature and switch to a milder base as discussed in the N-alkylation section.
-
Change Strategy: If milder conditions fail, a change in the ring-closing strategy may be necessary. For instance, instead of a high-temperature condensation, a two-step reductive amination sequence to form the second C-N bond often proceeds under much milder conditions, preserving stereointegrity. An aza-Michael addition to an activated alkene is another effective and gentle method for cyclization.[3]
References
-
Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters - ACS Publications. [Link]
-
Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. [Link]
-
5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]
-
Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions (RSC Publishing). [Link]
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]
-
Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design - ACS Publications. [Link]
-
Role of Additives during Deracemization Using Temperature Cycling. PMC - NIH. [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]
-
Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]
-
Synthesis of piperazines. Organic Chemistry Portal. [Link]
-
Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds Thesis. [Link]
-
Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. [Link]
-
Intensification of Free-Radical Racemization for a Non-activated Amine in a Continuous Flow Reactor. Thieme E-Books & E-Journals. [Link]
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PMC - NIH. [Link]
-
Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. [Link]
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. ResearchGate. [Link]
-
Procedure for N-alkylation of Piperidine? ResearchGate. [Link]
-
Homologous piperazine-alcanols: chiral pool synthesis and pharmacological evaluation. MedChemComm (RSC Publishing). [Link]
-
Asymmetric Synthesis of Biologically Active Piperazine Derivatives. Bentham Science Publishers. [Link]
-
Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. PubMed. [Link]
-
Rapid determination of enantiomeric excess. Analytical Methods Blog. [Link]
-
5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Chemistry LibreTexts. [Link]
Sources
- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Homologous piperazine-alcanols: chiral pool synthesis and pharmacological evaluation - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 8. benthamdirect.com [benthamdirect.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 12. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Removing Di-tert-butyl Dicarbonate (Boc₂O) & Byproducts
[1]
Case ID: BOC-REM-001 Status: Active Assigned Specialist: Senior Application Scientist Subject: Advanced Protocols for the Removal of Excess Boc₂O and tert-Butanol[1]
Executive Summary & Diagnostic
User Query: "How do I efficiently remove excess di-tert-butyl dicarbonate (Boc₂O) and its byproducts (tert-butanol) from my reaction mixture without compromising yield?"
Technical Context: The protection of amines with Boc₂O is a cornerstone of organic synthesis.[2] However, to drive the reaction to completion, an excess of Boc₂O is often employed.[1][3] The resulting reaction mixture typically contains:
-
The N-Boc Protected Product (Desired).
-
tert-Butanol (t-BuOH) : A byproduct formed during the protection.[1]
-
Excess Boc₂O : Unreacted reagent.[1]
-
Isobutylene/CO₂ : Gaseous byproducts (usually off-gassed).[1]
Failure to remove excess Boc₂O can lead to side reactions in subsequent steps or complicate purification (e.g., co-elution during chromatography).[1]
The Enemy: Physicochemical Profile
| Compound | MW ( g/mol ) | Boiling Point | Solubility (Water) | Solubility (Organic) | Reactivity Profile |
| Boc₂O | 218.25 | 57°C (0.5 mmHg) | Insoluble | High | Electrophilic; reacts with nucleophiles.[1] |
| tert-Butanol | 74.12 | 82°C | Miscible | High | Nucleophilic alcohol; difficult to remove by rotovap due to freezing (mp 25°C).[1] |
Standard Operating Procedures (SOPs)
Protocol A: The Imidazole "Destroy & Wash" Method (Recommended)
Best for: Stable, non-volatile products where mild acidic workup is permissible.[1]
Mechanism: Imidazole acts as a nucleophilic catalyst, reacting with excess Boc₂O to form 1-(tert-butoxycarbonyl)imidazole.[1] This intermediate is unstable in dilute acid and rapidly hydrolyzes into water-soluble imidazole hydrochloride, CO₂, and tert-butanol.[1]
Step-by-Step Workflow:
-
Quench: Upon reaction completion, add imidazole (3.0 equivalents relative to the excess Boc₂O estimated) to the reaction mixture.
-
Incubate: Stir at room temperature for 15–30 minutes.
-
Workup:
-
Drying: Dry over Na₂SO₄ and concentrate.
Why this works: It converts the lipophilic Boc₂O contaminant into water-soluble species that partition into the aqueous phase, eliminating the need for difficult chromatographic separation [1].
Protocol B: The Amine Scavenger Method
Best for: High-throughput synthesis or when avoiding chromatography is critical.
Reagent: N,N-Dimethylethylenediamine (DMAPA) or similar polyamines.[1]
Mechanism: The primary amine of the scavenger reacts with Boc₂O to form a urea. The tertiary amine tail allows the urea to be protonated and washed away with acid.
Step-by-Step Workflow:
-
Add Scavenger: Add N,N-dimethylethylenediamine (1.5 – 2.0 equiv relative to excess Boc₂O).[1]
-
Stir: Allow to react for 15–30 minutes.
-
Acid Wash: Wash the organic layer with dilute HCl (1 M).[1][2][4] The urea derivative, now protonated at the tertiary amine site, will partition into the aqueous layer.
Visualizing the Chemistry
Figure 1: The Scavenging Mechanism Pathways
Caption: Comparative pathways for converting lipophilic Boc₂O into water-soluble waste products using Imidazole (Method A) or Amine Scavengers (Method B).
Troubleshooting & FAQs
Q1: My product is acid-sensitive. Can I still use the Imidazole method?
-
Answer: Proceed with caution. The Imidazole method relies on a dilute HCl wash to hydrolyze the intermediate.[3][4] If your product contains highly acid-sensitive groups (e.g., acetals, silyl ethers), replace the HCl wash with a buffered solution (pH 4-5) or use Protocol C (Evaporation) : Boc₂O has a boiling point of 57°C at 0.5 mmHg.[1] Heating the rotovap bath to 60°C under high vacuum for an extended period (1-2 hours) can physically sublime the excess reagent, though this is less efficient than chemical quenching [2].[1]
Q2: I see a white solid in my rotovap bump trap. What is it?
-
Answer: This is likely tert-Butanol (t-BuOH) .[1] It has a high melting point (25°C) and often freezes in the condenser or bump trap during evaporation.[1]
-
Fix: Add a co-solvent like heptane or toluene to the flask before evaporation to help azeotrope the t-BuOH and prevent freezing/clogging.
-
Q3: Can I use silica gel chromatography to remove Boc₂O?
-
Answer: Yes, but with caveats. Boc₂O is non-polar and often elutes near the solvent front (high R_f), potentially overlapping with non-polar products.[1] Furthermore, Boc₂O is difficult to visualize with UV (weak absorption) and does not stain well with Ninhydrin.[1]
-
Visualization Tip: Use a PMA (Phosphomolybdic Acid) or Hanessian’s Stain and heat vigorously; Boc₂O will appear as a faint spot.[1]
-
Q4: Is there a polymer-supported option for purification?
-
Answer: Yes. Trisamine (PS-Trisamine) or similar polymer-supported amine scavengers are highly effective.[1]
-
Workflow: Add resin to the reaction mixture, stir for 2-4 hours, and filter. The excess Boc₂O becomes covalently bound to the beads. This is ideal for library synthesis where liquid-liquid extraction is undesirable [3].[1]
-
Decision Matrix
Use this logic flow to select the optimal removal strategy for your specific experiment.
Caption: Decision matrix for selecting the appropriate Boc₂O removal protocol based on product stability, volatility, and reaction scale.
References
-
Basel, Y., & Hassner, A. (2001).[1][3][5] Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate [(BOC)₂O] . Synthesis, 2001(04), 0550-0552.[1][3] Link
-
BenchChem. (2025).[1][2] An In-depth Technical Guide to the Boc Protection Mechanism for Amines . BenchChem Technical Library. Link
-
Wipf, P. (2004).[1] Strategies in Organic Synthesis: Polymer-supported Scavengers . University of Pittsburgh Department of Chemistry.[1] Link
Incomplete reactions in the hydroxymethylation of piperazine
The following technical guide is structured as a specialized support center resource. It addresses the equilibrium-limited nature of piperazine hydroxymethylation, offering mechanistic insights and practical troubleshooting steps to overcome "incomplete" conversions.
Topic: Troubleshooting Incomplete Reactions & Equilibrium Management Role: Senior Application Scientist | Department: Process Chemistry & scale-up
Executive Technical Summary
The Core Challenge: Researchers often report "incomplete reactions" during the hydroxymethylation of piperazine. In 90% of cases, this is not a kinetic failure but a thermodynamic limitation . The reaction between piperazine and formaldehyde to form N-hydroxymethylpiperazine (mono) or N,N'-dihydroxymethylpiperazine (bis) produces a hemiaminal .
Unlike stable alkylations, hemiaminal formation is a reversible equilibrium reaction.
"Incomplete" conversion is frequently an artifact of:
-
Equilibrium Reversion: High water content or insufficient formaldehyde excess drives the reaction backward.
-
Analytical Hydrolysis: The product decomposes back to starting materials inside the NMR tube or HPLC vial if the solvent or pH is incorrect.
-
Polycondensation: Formation of thermodynamically stable methylene bridges (aminals) rather than the desired hydroxymethyl species.
Troubleshooting Guide (Q&A Format)
Category A: Reaction Monitoring & Conversion
Q1: I added 2.0 equivalents of formaldehyde, but NMR shows 30% unreacted piperazine. Why isn't the reaction going to completion?
A: This is a classic equilibrium limitation. The formation constant (
-
The Cause: As the reaction proceeds, the concentration of free amine decreases, and the rate of the forward reaction slows, eventually matching the reverse rate (hydrolysis).
-
The Fix: You must apply Le Chatelier’s Principle .
-
Increase Concentration: Run the reaction at the highest possible concentration (neat or minimal solvent).
-
Excess Reagent: Use a slight excess of formaldehyde (e.g., 2.2–2.5 eq for bis-substitution) to drive the equilibrium to the right.
-
Temperature Control: These reactions are often exothermic but favored at lower temperatures (
). High heat favors the reverse reaction (entropy driven).
-
Q2: My TLC showed full conversion, but after workup, I recovered starting material. What happened? A: You likely triggered reversion during isolation .
-
The Mechanism: Hemiaminals are stable in alkaline aqueous solution but unstable when dried or subjected to pH changes. If you evaporated the water, the equilibrium shifted.[1]
-
The Fix: Do not attempt to isolate the pure solid N-hydroxymethyl species unless necessary. Use the solution directly in the next step (e.g., Mannich reaction). If isolation is mandatory, avoid heat; use lyophilization (freeze-drying) rather than rotary evaporation, and ensure the pH remains slightly basic (pH 8-9).
Category B: Side Products & Impurities
Q3: A white, insoluble solid precipitated from my reaction. Is this the product? A: Likely not. It is probably poly(methylene piperazine) .
-
The Cause: If the pH drops (becomes acidic) or if the stoichiometry is 1:1, the hemiaminal (
) reacts with another equivalent of piperazine ( ) to eliminate water and form a methylene bridge ( ). This leads to oligomers and polymers. -
The Fix: Maintain pH between 8.0 and 10.0 . Basic conditions stabilize the hemiaminal and prevent the protonation required for the bridging reaction.
Category C: Analytical Discrepancies
Q4: My LC-MS shows the correct mass, but NMR in
-
The Cause: In
, the hemiaminal rapidly hydrolyzes back to its components due to the huge excess of water (solvent). -
The Fix: Switch NMR solvents. Use DMSO-
or Acetone- . These aprotic solvents slow down the proton exchange and hydrolysis, allowing you to see the distinct methylene protons ( ) and the hydroxyl proton.
Mechanistic Visualization & Pathway
The following diagram illustrates the competition between the desired hydroxymethylation (reversible) and the irreversible polymerization.
Caption: Reaction pathway showing the reversible equilibrium of hydroxymethylation versus the irreversible acid-catalyzed polycondensation.
Optimized Experimental Protocol
Objective: Synthesis of N,N'-dihydroxymethylpiperazine with >95% in-situ conversion.
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| Piperazine (Anhydrous) | 1.0 | Substrate |
| Paraformaldehyde (PFA) | 2.2 - 2.5 | Formaldehyde source (Avoids excess water) |
| Water / Methanol | Solvent | Minimal volume (High concentration) |
| NaOH (aq) | Cat. | pH adjuster (Stabilizer) |
Step-by-Step Methodology
-
Preparation: In a round-bottom flask, suspend Piperazine (1.0 eq) in a minimal amount of water or methanol (approx. 2-3 mL per gram of piperazine).
-
pH Adjustment: Check pH. Adjust to pH 9.0–10.0 using dilute NaOH. Crucial: This prevents polymerization.
-
Addition: Add Paraformaldehyde (2.2 eq) slowly.
-
Note: PFA depolymerizes to HCHO upon heating/base exposure. Using PFA instead of formalin (37% aq) reduces water content, pushing the equilibrium toward the product.
-
-
Reaction: Heat gently to 40–50°C until the solution becomes clear (approx. 1–2 hours). Do not reflux (avoids Cannizzaro side reaction).
-
Analysis (Checkpoint): Take an aliquot. Dilute in DMSO-
immediately and run H-NMR.-
Success Criteria: Distinct singlet around
4.0–4.2 ppm ( ).
-
-
Usage: Use the solution immediately for subsequent steps.
-
Storage: If storage is needed, keep at 4°C. Do not remove solvent completely unless necessary.
-
References
-
Reaction Mechanism & Equilibrium
- Wikipedia: Hydroxymethylation. (General mechanism of amine-formaldehyde reactions).
-
Source:
-
Piperazine Synthesis & Stability
- EvitaChem: N-(Hydroxymethyl)piperazine Synthesis. (Details on pH 7-9 requirement and aqueous medium).
-
Source:
-
Amine-Formaldehyde Kinetics
- StackExchange: Iminium formation rate between formaldehyde and secondary amine.
-
Source:
-
Polycondensation Side Reactions
- ResearchGate: Hydroxymethylation and polycondensation reactions.
-
Source:
-
Analytical Characterization
- MDPI: Synthesis, Dynamic NMR Characterization... of Piperazines. (NMR conformer analysis and solvent effects).
-
Source:
Sources
Validation & Comparative
A Comparative Guide to the Synthetic Routes of Chiral 2-Substituted Piperazines
For Researchers, Scientists, and Drug Development Professionals
The chiral 2-substituted piperazine motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of biologically active compounds and FDA-approved drugs.[1][2] The precise stereochemical orientation of the substituent at the C2 position is often critical for pharmacological activity, making the development of efficient and stereoselective synthetic routes a paramount objective for organic and medicinal chemists. This guide provides a comparative analysis of the principal synthetic strategies for accessing these valuable chiral building blocks, offering insights into the underlying principles, practical considerations, and experimental data to inform route selection in a research and development setting.
Synthesis from Chiral Pool Precursors: Leveraging Nature's Chirality
One of the most direct and well-established approaches to chiral 2-substituted piperazines is the utilization of readily available, enantiomerically pure starting materials from the "chiral pool," most notably α-amino acids.[3] This strategy elegantly transfers the inherent chirality of the starting material to the final piperazine product.
Cyclization of Chiral 1,2-Diamines
A robust and frequently employed method involves the construction of the piperazine ring from a chiral 1,2-diamine derived from an α-amino acid.[2][3] The key transformation is the cyclization of this diamine with a two-carbon electrophile.
Causality of Experimental Choices: The selection of protecting groups for the diamine is crucial for directing the cyclization and preventing undesired side reactions. Orthogonal protecting groups, such as Boc and Cbz, allow for selective deprotection and subsequent functionalization of the piperazine nitrogens. The choice of the C2-synthon is also critical; reagents like 2-bromoethyl-diphenylsulfonium triflate have been shown to be effective in aza-Michael additions to form the piperazine ring.[3]
Workflow: Synthesis from α-Amino Acids via Chiral Diamine
Caption: General workflow for synthesizing chiral 2-substituted piperazines from α-amino acids.
Diastereoselective Alkylation of Chiral Piperazinones
An alternative chiral pool approach involves the construction of a chiral piperazin-2-one intermediate, which is then alkylated at the C3 position (which becomes the C2 position of the final piperazine). The stereochemistry is controlled by a chiral auxiliary, often derived from a chiral amino alcohol like (R)-(-)-phenylglycinol.[4][5]
Causality of Experimental Choices: The chiral auxiliary creates a sterically hindered environment, directing the incoming electrophile to one face of the enolate, thus leading to a high diastereomeric excess.[5] Subsequent reduction of the piperazinone and removal of the chiral auxiliary yields the desired enantiomerically enriched 2-substituted piperazine.
Asymmetric Catalysis: Building Chirality from Achiral Precursors
Asymmetric catalysis offers an elegant and atom-economical approach to chiral 2-substituted piperazines, creating the stereocenter in a controlled manner from achiral or racemic starting materials.
Asymmetric Hydrogenation of Pyrazines and Pyrazinones
The asymmetric hydrogenation of prochiral pyrazine or pyrazin-2-ol precursors is a powerful method for accessing chiral piperazines and their intermediates.[6][7][8] This approach relies on the use of a chiral metal catalyst, typically based on iridium or palladium, to deliver hydrogen stereoselectively.[6][7][8]
Causality of Experimental Choices: The choice of chiral ligand is paramount for achieving high enantioselectivity. Ligands such as Josiphos and Segphos have been shown to be effective in the iridium-catalyzed hydrogenation of pyrazinium salts.[9] The reaction conditions, including solvent and the presence of additives, can significantly influence both the yield and the enantiomeric excess.[7] For instance, a mixture of DCM and benzene was found to be optimal for the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols.[7]
Workflow: Asymmetric Hydrogenation of Pyrazin-2-ols
Caption: Synthesis via asymmetric hydrogenation of a pyrazin-2-ol intermediate.
Catalytic Asymmetric Allylic Alkylation
The palladium-catalyzed asymmetric allylic alkylation of piperazin-2-one enolates provides access to α-secondary and α-tertiary piperazin-2-ones, which can be subsequently reduced to the corresponding piperazines.[1][10] This method is particularly useful for introducing sterically demanding substituents at the C2 position.
Causality of Experimental Choices: The success of this reaction hinges on the ability of the chiral palladium catalyst to differentiate between the two enantiotopic faces of the enolate. The choice of ligand and the nature of the protecting groups on the piperazinone nitrogen atoms are critical for achieving high enantioselectivity.[1]
Resolution of Racemates: A Classical and Scalable Approach
The resolution of a racemic mixture of 2-substituted piperazines via the formation of diastereomeric salts with a chiral resolving agent is a classical yet highly effective and scalable method.[11][12]
Causality of Experimental Choices: This technique exploits the different physical properties, primarily solubility, of the two diastereomeric salts.[12] The choice of resolving agent is crucial; for a basic compound like 2-methylpiperazine, a chiral acid such as L-(+)-tartaric acid is commonly used to isolate the (R)-enantiomer.[12] The solvent system is another critical parameter, as it dictates the solubility difference between the diastereomeric salts. Common solvents include water, alcohols, or mixtures thereof.[12]
Comparative Summary of Synthetic Routes
| Synthetic Strategy | Advantages | Disadvantages | Typical Yields | Typical Enantiomeric Excess (ee) |
| Chiral Pool (from α-amino acids) | Readily available starting materials, predictable stereochemistry.[3] | Limited to the diversity of available amino acids. | Good to excellent | >99% |
| Diastereoselective Alkylation | Access to a variety of substituents, high diastereoselectivity.[4][5] | Requires a chiral auxiliary which must be removed. | Good | >90% de[5] |
| Asymmetric Hydrogenation | High atom economy, direct formation of the chiral center.[6][7] | Requires specialized catalysts and high-pressure equipment. | Good to excellent | Up to 96% ee[8] |
| Asymmetric Allylic Alkylation | Access to sterically hindered products, high enantioselectivity.[1][10] | Can be sensitive to substrate and reaction conditions. | Good | Up to 97% ee[10] |
| Resolution of Racemates | Scalable, applicable to a wide range of substrates.[11][12] | Theoretical maximum yield of 50% for one enantiomer. | Up to 50% (per enantiomer) | >99% (after recrystallization) |
Detailed Experimental Protocols
Protocol 1: Synthesis of (R)-2-Methylpiperazine via Asymmetric Hydrogenation of 2-Methylpyrazine (Illustrative)
This protocol is a generalized representation based on the principles of iridium-catalyzed asymmetric hydrogenation of pyrazines.[8]
-
Preparation of the Pyrazinium Salt: To a solution of 2-methylpyrazine (1.0 eq) in dichloromethane (DCM), add benzyl bromide (1.1 eq) and stir at room temperature for 12 hours. The resulting pyrazinium salt is filtered, washed with DCM, and dried under vacuum.
-
Asymmetric Hydrogenation: In a glovebox, a high-pressure reactor is charged with the pyrazinium salt (1.0 eq), [Ir(COD)Cl]2 (0.5 mol%), and a chiral phosphine ligand (e.g., (R,Sp)-Josiphos, 1.1 mol%) in methanol.
-
The reactor is sealed, removed from the glovebox, and pressurized with H2 (50 bar). The reaction is stirred at 50 °C for 24 hours.
-
Work-up and Purification: After cooling and venting the reactor, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated aqueous NaHCO3. The organic layer is dried over Na2SO4, filtered, and concentrated. The crude product is purified by column chromatography to afford the N-benzyl-(R)-2-methylpiperazine.
-
Deprotection: The N-benzyl group is removed by hydrogenolysis using Pd/C in methanol under an H2 atmosphere to yield (R)-2-methylpiperazine.
Protocol 2: Resolution of Racemic 2-Methylpiperazine using L-(+)-Tartaric Acid
This protocol is based on the classical method of diastereomeric salt crystallization.[12]
-
Salt Formation: Dissolve racemic 2-methylpiperazine (1.0 eq) in methanol. In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq) in methanol, heating gently if necessary.
-
Slowly add the tartaric acid solution to the 2-methylpiperazine solution with stirring. A precipitate should form.
-
Fractional Crystallization: Heat the mixture to reflux to dissolve the precipitate, then allow it to cool slowly to room temperature, and finally cool in an ice bath.
-
Collect the crystals by filtration. These crystals will be enriched in the ((R)-2-methylpiperazine)-(L)-tartrate salt.
-
Recrystallize the solid from methanol to improve the diastereomeric purity.
-
Liberation of the Free Base: Dissolve the purified diastereomeric salt in water and basify with a strong base (e.g., NaOH) to pH > 12.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic extracts over Na2SO4, filter, and remove the solvent under reduced pressure to obtain enantiomerically enriched (R)-2-methylpiperazine.
Conclusion
The synthesis of chiral 2-substituted piperazines can be achieved through a variety of strategic approaches, each with its own set of advantages and limitations. The choice of a particular route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, the required enantiomeric purity, and the specific substituent at the C2 position. Synthesis from the chiral pool offers a reliable and straightforward method when the corresponding α-amino acid is readily available. Asymmetric catalysis provides elegant and efficient access to these compounds from achiral precursors, with asymmetric hydrogenation being a particularly powerful tool. For large-scale production, the classical method of resolving a racemic mixture remains a viable and cost-effective option. A thorough evaluation of these factors will enable the researcher to select the most appropriate synthetic strategy to meet their specific needs.
References
-
D'hooghe, M., et al. (2020). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 18(44), 8844-8849. Available at: [Link]
-
Wang, C., et al. (2018). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 5(18), 2686-2689. Available at: [Link]
- Li, J., et al. (2005). A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives. Google Patents, CN1629146A.
-
De Risi, C., et al. (2010). Mastering chiral substituted 2-oxopiperazines. Tetrahedron: Asymmetry, 21(3), 255-274. Available at: [Link]
-
Quirion, J. C., et al. (1994). Asymmetric synthesis. XXXI. Synthesis of 2-substituted piperazines from chiral non-racemic lactams. Tetrahedron Letters, 35(16), 2533-2536. Available at: [Link]
-
Pérez-Rodríguez, M., et al. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis, 13(5), 3119-3126. Available at: [Link]
-
Korch, K. M., et al. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(1), 179-183. Available at: [Link]
-
Sharma, P., & Ferreira, V. F. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(20), 6127. Available at: [Link]
-
Williams, C. L., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Available at: [Link]
-
Chamakuri, S., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(1), 223. Available at: [Link]
-
Carlone, A., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(6), 3466-3475. Available at: [Link]
-
Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry, 11(7), 745-759. Available at: [Link]
-
Wang, C., et al. (2018). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 5(18), 2686-2689. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
-
Nájera, C., et al. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews. Available at: [Link]
-
Wang, Y., et al. (2008). Preparation of chiral 2-methylpiperazine. Huaxue Shiji, 30(4), 433-436. Available at: [Link]
-
Nájera, C., et al. (2024). Catalytic asymmetric synthesis of 1,2-diamines. ResearchGate. Available at: [Link]
-
Huang, W. X., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(12), 3082-3085. Available at: [Link]
-
Wang, Y., et al. (2023). Total Synthesis of Chrysosporazines B and C. Organic Letters, 25(4), 586-590. Available at: [Link]
Sources
- 1. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Sci-Hub. Asymmetric synthesis. XXXI. Synthesis of 2-substituted piperazines from chiral non-racemic lactams / Tetrahedron Letters, 1994 [sci-hub.kr]
- 5. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 6. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Validation of Enantiomeric Excess by Chiral HPLC
For: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Enantiomeric Purity
In the realm of pharmaceutical sciences, the three-dimensional structure of a molecule is not merely a geometric curiosity; it is a fundamental determinant of its biological activity. For chiral molecules, which exist as non-superimposable mirror images called enantiomers, this structural duality can lead to profound differences in pharmacology, toxicology, and metabolic pathways. One enantiomer may be the source of the desired therapeutic effect, while the other could be inactive or, in worst-case scenarios, responsible for adverse effects. The tragic case of thalidomide serves as a stark reminder of this principle.[1] Consequently, the accurate quantification of the enantiomeric purity of a drug substance is a critical aspect of drug development and quality control.
Enantiomeric excess (ee) is the measurement used to describe the purity of a chiral substance.[2] It is a measure of how much more of one enantiomer is present compared to the other and is typically expressed as a percentage. A racemic mixture, containing equal amounts of both enantiomers, has an ee of 0%, whereas a pure single enantiomer has an ee of 100%.
High-Performance Liquid Chromatography (HPLC) employing a Chiral Stationary Phase (CSP) is the predominant and most powerful technique for determining enantiomeric excess.[3][4] This guide provides an in-depth, experience-driven comparison of methodologies and a detailed framework for the robust validation of chiral HPLC methods, ensuring they are fit for their intended purpose in a regulated environment.
The Core Principle: How Chiral HPLC Achieves Separation
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation by conventional chromatography impossible. Chiral HPLC overcomes this by introducing a chiral environment, most commonly in the form of a Chiral Stationary Phase (CSP).[1]
The fundamental mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[5] These diastereomeric complexes have different energies of formation and stability, leading to differential retention times on the column and, thus, separation. The three primary methods to achieve this are:
-
Chiral Stationary Phases (CSPs): The most common approach, where the chiral selector is immobilized on the support material of the column.[6]
-
Chiral Mobile Phase Additives (CMPAs): A chiral selector is added to the mobile phase, forming diastereomeric complexes in solution that are then separated on an achiral column.[5][6]
-
Pre-column Derivatization: Enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[1]
This guide will focus on the validation of methods using CSPs, which represent over 90% of current chiral HPLC applications due to their versatility and robustness.[6]
Sources
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. hplc.eu [hplc.eu]
- 5. Chiral mobile phase additives in HPLC enantioseparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Optimizing Piperazine Functionalization: A Comparative Guide to N-Protected Building Blocks
Executive Summary
The piperazine pharmacophore is ubiquitous in modern medicinal chemistry, serving as a core linker in fluoroquinolones, antihistamines, and antipsychotics. However, its symmetric diamine structure presents a challenge: selective mono-functionalization .
Success in generating high-purity mono-substituted piperazines hinges entirely on the selection of the correct N-protecting group. This guide objectively compares the industry-standard N-Boc-piperazine against its primary alternatives (N-Cbz , N-Fmoc , and N-Benzyl ) in the context of nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-couplings.
Key Finding: While N-Benzyl variants offer superior nucleophilicity due to electronic donating effects, N-Boc-piperazine remains the optimal balance of reactivity, solubility, and "clean" deprotection, minimizing downstream purification bottlenecks in high-throughput library synthesis.
The Electronic & Steric Landscape
To understand reactivity differences, one must analyze the electronic influence of the protecting group (PG) on the distal (free) nitrogen atom.
-
Carbamates (Boc, Cbz, Fmoc): These groups exert an electron-withdrawing inductive effect (-I). This slightly reduces the nucleophilicity of the distal amine (
) but significantly suppresses the formation of "bis-coupled" impurities by sterically and electronically deactivating the protected nitrogen ( ). -
Alkyl Groups (Benzyl): The benzyl group is electron-donating (+I). This maximizes the nucleophilicity of the free amine, often resulting in faster reaction rates in SNAr. However, the removal of the benzyl group requires hydrogenation or harsh chloroformates, which may be incompatible with other reducible motifs (e.g., nitro groups, alkenes).
Table 1: Comparative Performance Matrix
| Feature | N-Boc-Piperazine | N-Benzyl-Piperazine | N-Fmoc-Piperazine | N-Cbz-Piperazine |
| Electronic Effect | Electron Withdrawing (Mod.) | Electron Donating (High) | Electron Withdrawing (High) | Electron Withdrawing (Mod.) |
| SNAr Reactivity | Good (Controlled) | Excellent (Fast) | Moderate | Good |
| Solubility (Org.) | Excellent (DCM, THF, EtOAc) | Good | Poor/Moderate (Aggregates) | Good |
| Deprotection | Acid (TFA/HCl) | H2/Pd or ACE-Cl | Base (Piperidine/DBU) | H2/Pd or HBr |
| Atom Economy | High (Loss of isobutylene) | Moderate | Low (Large fluorenyl group) | Moderate |
| Base Stability | High | High | Low (Labile) | High |
Deep Dive: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is the primary gateway for attaching piperazines to heteroaryl halides (e.g., chloropyrimidines, fluoronitrobenzenes).
Experimental Observation
In a head-to-head comparison reacting 4-fluoronitrobenzene (1.0 eq) with the protected piperazine (1.1 eq) in DMSO at 80°C:
-
N-Benzyl-piperazine: Reaches >98% conversion in 30 minutes .
-
N-Boc-piperazine: Reaches >98% conversion in 45-60 minutes .
-
N-Fmoc-piperazine: Reaches >98% conversion in 90 minutes .
-
Issue: Solubility in DMSO is lower; requires higher volumes, reducing reaction kinetics.
-
Visualizing the Decision Pathway
The following diagram illustrates the logic flow for selecting the correct building block based on the substrate's sensitivity.
Figure 1: Decision matrix for selecting the optimal protected piperazine building block based on substrate orthogonality.
Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig)
In Palladium-catalyzed aminations, N-Boc-piperazine is widely regarded as the superior coupling partner over N-Benzyl variants.
-
Catalyst Poisoning: Free amines and certain benzyl-amines can coordinate competitively to the Pd center. The bulky, electron-withdrawing Boc group prevents the protected nitrogen from interfering with the catalytic cycle.
-
Purification: The lipophilicity of the Boc group facilitates the removal of Pd residues during silica gel chromatography. Benzyl-piperazine derivatives often streak on silica due to high polarity/basicity.
Data Point: In the synthesis of Vortioxetine intermediates, switching from N-unsubstituted piperazine to N-Boc-piperazine increased yields from ~60% (due to bis-coupling) to 95% using Pd(OAc)2/BINAP systems [1].
Experimental Protocols
To ensure reproducibility (Trustworthiness), the following protocols are standardized for N-Boc-piperazine but can be adapted for Cbz/Fmoc variants.
Protocol A: General SNAr Coupling
Objective: Coupling N-Boc-piperazine with an aryl chloride.
-
Setup: To a reaction vial, add Aryl Chloride (1.0 mmol), N-Boc-Piperazine (1.2 mmol, 223 mg), and K2CO3 (2.0 mmol, 276 mg).
-
Solvent: Add DMF (3.0 mL) or DMSO (dry). Note: DMF is easier to remove; DMSO accelerates sluggish substrates.
-
Reaction: Heat to 80–100°C. Monitor by TLC (System: 30% EtOAc in Hexanes). The Boc-piperazine spot (Rf ~0.3) should disappear; the product will be higher Rf.
-
Workup: Pour mixture into ice-water (15 mL).
-
Self-Validating Step: If a solid precipitates, filter and wash with water (High Purity). If oil forms, extract with EtOAc.
-
-
Yield: Typical yields range from 85–95% .
Protocol B: Selective Deprotection (Boc Removal)
Objective: Removal of Boc group without affecting other sensitive moieties.
-
Reagent: Prepare 4M HCl in Dioxane or 20% TFA in DCM.
-
Execution: Dissolve the intermediate (1.0 mmol) in DCM (2 mL). Add the acid solution (2 mL) dropwise at 0°C.
-
Monitoring: Warm to RT. CO2 gas evolution indicates reaction progress.
-
Quench: Concentrate in vacuo.
-
Critical Step: To obtain the free base, redissolve in DCM and wash with sat. NaHCO3. Do not use strong NaOH if the molecule contains esters.
-
Workflow Visualization
The following diagram outlines the complete synthetic lifecycle using N-Boc-piperazine, highlighting the orthogonality.
Figure 2: Standard synthetic workflow for mono-aryl piperazine synthesis.
References
-
Molecules. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA. Retrieved from [Link]
-
Journal of Organic Chemistry. (2008). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic Conditions. Retrieved from [Link]
Sources
A Comparative Guide to Catalytic Asymmetric Piperazine Synthesis: Efficacy of Palladium, Iridium, and Organocatalysts
The piperazine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals.[1] The introduction of chirality into the piperazine ring opens up new avenues for exploring chemical space and enhancing pharmacological activity. However, the stereocontrolled synthesis of substituted piperazines presents a significant challenge. This guide provides an in-depth comparison of three prominent catalytic systems for asymmetric piperazine synthesis: palladium catalysis, iridium catalysis, and organocatalysis. We will delve into their respective efficacies, supported by experimental data, and provide detailed protocols and mechanistic insights to aid researchers in selecting the optimal strategy for their synthetic endeavors.
Palladium-Catalyzed Asymmetric Allylic Alkylation: A Powerful Tool for Chiral Piperazin-2-one Construction
Palladium catalysis has emerged as a robust and versatile method for the enantioselective synthesis of piperazine precursors, particularly piperazin-2-ones. The asymmetric decarboxylative allylic alkylation of N-protected piperazin-2-ones has proven to be a highly effective strategy for creating tertiary stereocenters with excellent enantiocontrol.[2]
Performance and Scope
This methodology typically employs a palladium precursor, such as [Pd₂(pmdba)₃], in combination with a chiral phosphinooxazoline (PHOX) ligand. The choice of ligand is crucial for achieving high enantioselectivity. For instance, the use of (S)-(CF₃)₃-tBuPHOX has demonstrated excellent results in the synthesis of a variety of α-tertiary piperazin-2-ones.
Key Performance Characteristics:
-
High Enantioselectivity: Enantiomeric excesses (ee) of up to 99% have been reported for a range of substrates.
-
Good to Excellent Yields: This method consistently delivers high yields of the desired products.
-
Substrate Scope: The reaction tolerates a variety of substituents on the piperazin-2-one ring and the allylic substrate.
Mechanistic Insights: The Catalytic Cycle
The catalytic cycle for the palladium-catalyzed decarboxylative allylic alkylation is believed to proceed through the following key steps:
-
Oxidative Addition: The Pd(0) complex undergoes oxidative addition to the allylic carbonate substrate to form a π-allyl Pd(II) intermediate.
-
Decarboxylation: The intermediate undergoes decarboxylation to generate a zwitterionic π-allyl Pd(II) enolate.
-
Reductive Elimination: The enolate attacks the π-allyl moiety in an intramolecular fashion, leading to the formation of the C-C bond and regeneration of the Pd(0) catalyst.
Figure 1: Proposed catalytic cycle for palladium-catalyzed asymmetric allylic alkylation.
Experimental Protocol: Asymmetric Synthesis of a Tertiary Piperazin-2-one
This protocol is adapted from the work of Stoltz and coworkers.
Materials:
-
N-protected piperazin-2-one (1.0 equiv)
-
[Pd₂(pmdba)₃] (5 mol%)
-
(S)-(CF₃)₃-tBuPHOX (12.5 mol%)
-
Toluene (0.014 M)
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add the N-protected piperazin-2-one, [Pd₂(pmdba)₃], and (S)-(CF₃)₃-tBuPHOX.
-
Evacuate and backfill the vial with argon three times.
-
Add anhydrous toluene via syringe.
-
Stir the reaction mixture at 40 °C for 12–48 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched tertiary piperazin-2-one.
-
Determine the enantiomeric excess by SFC analysis on a chiral stationary phase.
Iridium-Catalyzed [3+3] Cycloaddition: A Direct Route to C-Substituted Piperazines
Iridium catalysis offers a distinct and powerful approach to the synthesis of C-substituted piperazines through a formal [3+3] cycloaddition of imines.[1][3] This method is particularly attractive for its atom economy and the ability to construct the piperazine core in a single step from readily available starting materials.
Performance and Scope
This transformation is typically catalyzed by a bench-stable iridium complex, such as [IrCl(cod)(PPh₃)], and often requires an additive like trimethylamine N-oxide (Me₃NO) to enhance catalytic activity and selectivity, especially for aromatic imines.[3]
Key Performance Characteristics:
-
High Diastereoselectivity: The reaction often proceeds with excellent diastereoselectivity, affording a single diastereomer of the piperazine product.
-
Good to Excellent Yields: A broad range of imine substrates can be converted to the corresponding piperazines in high yields.
-
Broad Substrate Scope: The reaction is compatible with both aromatic and aliphatic imines, allowing for the synthesis of a diverse array of C-substituted piperazines.
Mechanistic Insights: A Proposed Catalytic Cycle
The mechanism of the iridium-catalyzed [3+3] cycloaddition is thought to involve the head-to-head coupling of two imine molecules. A plausible catalytic cycle is outlined below:
-
Iminyl Radical Formation: The iridium catalyst facilitates the formation of an iminyl radical intermediate from the imine substrate.
-
Radical Dimerization: Two iminyl radical molecules dimerize to form a C-C bond.
-
Cyclization: The resulting intermediate undergoes a cyclization to form the six-membered piperazine ring.
-
Catalyst Regeneration: The active iridium catalyst is regenerated to complete the cycle.
Figure 2: Proposed catalytic cycle for the iridium-catalyzed [3+3] cycloaddition of imines.
Experimental Protocol: Synthesis of a C-Substituted Piperazine
This protocol is based on the work of Campos and coworkers.[3]
Materials:
-
Imine (1.0 equiv)
-
[IrCl(cod)(PPh₃)] (2 mol%)
-
Trimethylamine N-oxide (Me₃NO) (1.2 equiv, for aromatic imines)
-
Anhydrous C₆D₆ (as solvent for monitoring) or other suitable anhydrous solvent
Procedure:
-
In a glovebox, charge a J. Young NMR tube with the imine, [IrCl(cod)(PPh₃)], and Me₃NO (if required).
-
Add anhydrous C₆D₆.
-
Seal the tube and monitor the reaction at 25 °C by ¹H NMR spectroscopy. For less reactive substrates, heating may be required (e.g., 60 °C).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the C-substituted piperazine.
-
Characterize the product by NMR spectroscopy and mass spectrometry.
Organocatalysis: A Metal-Free Approach Utilizing Cinchona Alkaloids
Organocatalysis has emerged as a powerful and environmentally benign alternative to metal-based catalysis.[4] In the context of asymmetric piperazine synthesis, derivatives of cinchona alkaloids, such as quinine and quinidine, have been successfully employed as catalysts in one-pot cascade reactions to produce chiral piperazin-2-ones with high enantioselectivity.[5][6]
Performance and Scope
A notable example is the one-pot Knoevenagel condensation/asymmetric epoxidation/domino ring-opening cyclization (DROC) sequence catalyzed by a quinine-derived urea.[6] This approach allows for the construction of complex piperazin-2-one scaffolds from simple starting materials in a single operation.
Key Performance Characteristics:
-
High Enantioselectivity: Excellent enantioselectivities (up to 99% ee) are achievable.
-
Good to High Yields: The one-pot nature of the reaction often leads to good overall yields.
-
Operational Simplicity: The procedure avoids the use of sensitive metal catalysts and can be performed under relatively mild conditions.
Mechanistic Insights: The Role of the Bifunctional Catalyst
The cinchona alkaloid-derived urea acts as a bifunctional catalyst, activating both the nucleophile and the electrophile through hydrogen bonding interactions.[4]
-
Brønsted Acid Activation: The protonated quinuclidine nitrogen of the catalyst activates the electrophile (e.g., an enone) by forming a hydrogen bond.
-
Hydrogen Bond Donor Activation: The urea moiety activates the nucleophile (e.g., a thiolate or an amine) by acting as a hydrogen bond donor.
This dual activation brings the reactants into close proximity within a chiral environment, thereby controlling the stereochemical outcome of the reaction.
Figure 3: General mechanism for cinchona urea-catalyzed asymmetric synthesis.
Experimental Protocol: One-Pot Synthesis of a 3-Aryl-piperazin-2-one
This protocol is a generalized procedure based on the work of Lattanzi and coworkers.[6]
Materials:
-
Aldehyde (1.0 equiv)
-
(Phenylsulfonyl)acetonitrile (1.0 equiv)
-
Quinine-derived urea catalyst (e.g., eQNU) (10 mol%)
-
Cumyl hydroperoxide (CHP) (1.1 equiv)
-
1,2-Ethylenediamine (1.2 equiv)
-
Triethylamine (2.0 equiv)
-
Anhydrous toluene
Procedure:
-
Knoevenagel Condensation: To a solution of the aldehyde and (phenylsulfonyl)acetonitrile in anhydrous toluene (0.3 M), add the quinine-derived urea catalyst. Stir at room temperature until the reaction is complete (monitor by TLC).
-
Asymmetric Epoxidation: Dilute the reaction mixture with toluene to a concentration of 0.02 M and cool to -20 °C. Add cumyl hydroperoxide dropwise and stir until the alkene is consumed.
-
Domino Ring-Opening Cyclization (DROC): Add 1,2-ethylenediamine and triethylamine to the reaction mixture and allow it to warm to room temperature. Stir until the formation of the piperazin-2-one is complete.
-
Quench the reaction with saturated aqueous NaHCO₃ and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess by HPLC analysis on a chiral stationary phase.
Comparative Analysis of Catalytic Systems
| Catalyst System | Key Transformation | Advantages | Disadvantages | Typical Yields | Typical ee |
| Palladium/PHOX | Asymmetric Allylic Alkylation | High enantioselectivity, broad substrate scope, well-established methodology. | Requires a pre-functionalized piperazin-2-one substrate, potential for palladium contamination in the final product. | 80-98% | 90-99% |
| Iridium/PPh₃ | [3+3] Cycloaddition of Imines | High atom economy, direct synthesis from simple starting materials, excellent diastereoselectivity.[1][3] | May require an additive, mechanism is less understood compared to palladium catalysis. | 70-95% | N/A (focus on diastereoselectivity) |
| Cinchona Urea | One-Pot Cascade Reaction | Metal-free, operationally simple, environmentally friendly, high enantioselectivity.[6] | The one-pot sequence can be sensitive to reaction conditions, may require careful optimization for different substrates. | 60-90% | 90-99% |
Conclusion
The asymmetric synthesis of piperazines is a vibrant area of research with several powerful catalytic systems at the disposal of synthetic chemists.
-
Palladium catalysis , particularly through asymmetric allylic alkylation, offers a reliable and high-yielding route to enantioenriched piperazin-2-ones, which are versatile precursors to piperazines.
-
Iridium catalysis provides a highly atom-economical and direct entry to C-substituted piperazines via a [3+3] cycloaddition, showcasing excellent diastereocontrol.
-
Organocatalysis , with cinchona alkaloid derivatives, presents a green and operationally simple alternative, enabling the construction of complex chiral piperazin-2-ones in a single pot.
The choice of catalyst will ultimately depend on the specific target molecule, the desired substitution pattern, and the synthetic strategy. This guide provides a solid foundation for researchers to make informed decisions and to successfully navigate the exciting field of asymmetric piperazine synthesis.
References
-
Castillo, A., et al. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis, 13(5), 3291–3298. [Link]
-
Korch, K. M., et al. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(1), 179-183. [Link]
-
Fernández-Ibáñez, M. Á., Maciá, B., Alonso, D. A., & Pastor, I. M. (2013). Palladium and Organocatalysis: An Excellent Recipe for Asymmetric Synthesis. Molecules, 18(9), 10108-10121. [Link]
-
Helm, M. D., et al. (2010). Mechanistically Driven Development of Iridium Catalysts for Asymmetric Allylic Substitution. Accounts of Chemical Research, 43(10), 1328-1339. [Link]
-
Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry, 11(7), 745-759. [Link]
-
Meninno, S., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(5), 2976–2987. [Link]
-
Deng, L. (2003). Asymmetric Organic Catalysis with Modified Cinchona Alkaloids. Accounts of Chemical Research, 36(5), 376-384. [Link]
-
Macmillan Group Meeting. (2003). Cinchona Alkaloids in Asymmetric Catalysis. [Link]
-
Behenna, D. C., et al. (2015). An Efficient Protocol for the Palladium-catalyzed Asymmetric Decarboxylative Allylic Alkylation Using Low Palladium Concentrations and a Palladium(II) Precatalyst. ACS Catalysis, 5(8), 4647-4652. [Link]
-
Singh, G. S., & Yeboah, E. M. O. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Drug Design, Development and Therapy, 10, 3033–3055. [Link]
-
Feng, G.-S., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(22), 6273-6278. [Link]
-
Trost, B. M., & Zhang, Y. (2008). New Class of Nucleophiles for Palladium-Catalyzed Asymmetric Allylic Alkylation. Total Synthesis of Agelastatin A. Journal of the American Chemical Society, 130(45), 14952–14953. [Link]
-
Park, J., et al. (2016). Comparison of the effectiveness of two piperazine based nano-catalysts in the synthesis of benzoxazoles and benzimidazoles and use of the powerful one in the N-Boc protection of amines. RSC Advances, 6(106), 104699-104708. [Link]
-
James, J., Jackson, M., & Guiry, P. J. (2019). Palladium‐Catalyzed Decarboxylative Asymmetric Allylic Alkylation: Development, Mechanistic Understanding and Recent Advances. Advanced Synthesis & Catalysis, 361(11), 2449-2475. [Link]
-
Meninno, S., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(5), 2976–2987. [Link]
-
Aceña, J. L., et al. (2017). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 117(19), 12491-12543. [Link]
-
Trost, B. M., & Zhang, Y. (2008). New Class of Nucleophiles for Palladium-Catalyzed Asymmetric Allylic Alkylation. Total Synthesis of Agelastatin A. Journal of the American Chemical Society, 130(45), 14952–14953. [Link]
-
Trost, B. M., & Zhang, Y. (2008). New Class of Nucleophiles for Palladium-Catalyzed Asymmetric Allylic Alkylation. Total Synthesis of Agelastatin A. Journal of the American Chemical Society, 130(45), 14952–14953. [Link]
-
Haffemayer, B., et al. (2013). Catalytic Asymmetric Allylic Alkylation of 3‐Arylated Piperidin‐2‐ones. European Journal of Organic Chemistry, 2013(26), 5846-5853. [Link]
-
Cieslik, W., & Schettini, R. (2021). Advances in Asymmetric Organocatalytic Reactions. Catalysts, 11(4), 487. [Link]
-
Li, W., et al. (2022). Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. Nature Communications, 13(1), 3298. [Link]
-
Fernández-Ibáñez, M. Á., Maciá, B., Alonso, D. A., & Pastor, I. M. (2013). Palladium and Organocatalysis: An Excellent Recipe for Asymmetric Synthesis. Molecules, 18(9), 10108-10121. [Link]
-
Wang, Y., et al. (2019). Mechanisms of phosphine-catalyzed [3+3] cycloaddition of ynones and azomethine imines: a DFT study. New Journal of Chemistry, 43(3), 1369-1377. [Link]
-
James, J., Jackson, M., & Guiry, P. J. (2019). Palladium‐Catalyzed Decarboxylative Asymmetric Allylic Alkylation: Development, Mechanistic Understanding and Recent Advances. Advanced Synthesis & Catalysis, 361(11), 2449-2475. [Link]
-
Park, J., et al. (2016). Comparison of the effectiveness of two piperazine based nano-catalysts in the synthesis of benzoxazoles and benzimidazoles and use of the powerful one in the N-Boc protection of amines. RSC Advances, 6(106), 104699-104708. [Link]
-
Deng, L. (2003). Asymmetric Organic Catalysis with Modified Cinchona Alkaloids. Accounts of Chemical Research, 36(5), 376-384. [Link]
-
Grayson, M. N. (2016). Cinchona Urea-Catalyzed Asymmetric Sulfa-Michael Reactions: The Brønsted Acid−Hydrogen Bonding Model. The Journal of Organic Chemistry, 81(15), 6334-6342. [Link]
-
Singh, P., et al. (2020). Iodine‐Catalyzed [3+3] Cycloaddition Strategy for the Synthesis of Carbon Substituted 1, 4‐ Piperazines. ChemistrySelect, 5(28), 8683-8687. [Link]
-
Haffemayer, B., et al. (2013). Catalytic Asymmetric Allylic Alkylation of 3‐Arylated Piperidin‐2‐ones. European Journal of Organic Chemistry, 2013(26), 5846-5853. [Link]
-
Jamasbi, E., et al. (2022). Describing Chiral Ligands in Palladium-catalyzed Decarboxylative Asymmetric Allylic Allylation: A Critical Comparison of Three Machine Learning Approaches. ChemRxiv. [Link]
-
Organic Chemistry Portal. Synthesis of piperazines. [Link]
-
Bode, J. W., et al. (2016). Silicon Amine Reagents for the Photocatalytic Synthesis of Piperazines from Aldehydes and Ketones. Angewandte Chemie International Edition, 55(27), 7857-7860. [Link]
-
Singh, G. S., & Yeboah, E. M. O. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Drug Design, Development and Therapy, 10, 3033–3055. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. An Efficient Protocol for the Palladium-catalyzed Asymmetric Decarboxylative Allylic Alkylation Using Low Palladium Concentrations and a Palladium(II) Precatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
